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  • Product: Hexanamide, 2-cyano-2-methyl-
  • CAS: 152766-36-4

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Architecture and Biocatalytic Synthesis of 2-Cyano-2-methylhexanamide

Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist Executive Summary The synthesis of enantiopure compounds featuring chiral quaternary stereocenters remains a formid...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

The synthesis of enantiopure compounds featuring chiral quaternary stereocenters remains a formidable challenge in modern organic chemistry and drug development. 2-Cyano-2-methylhexanamide (CAS: 152766-36-4)[1][2] serves as a prime example of a highly functionalized chiral building block. This technical whitepaper explores the chemical architecture of 2-cyano-2-methylhexanamide and details the biocatalytic, self-validating protocols required for its synthesis via the enzymatic desymmetrization of prochiral dinitriles[3][4]. By leveraging engineered nitrilases and nitrile hydratases, researchers can bypass the limitations of traditional chemical hydrolysis, achieving high enantiomeric excess (ee) under mild, environmentally benign conditions[5][6].

Molecular Architecture & Physicochemical Properties

2-Cyano-2-methylhexanamide is an aliphatic amide characterized by a hexanamide backbone[2]. The structural complexity of this molecule arises at the alpha-carbon (C2), which is a fully substituted quaternary stereocenter.

  • C1: The primary amide carbonyl (-CONH₂), serving as both a strong hydrogen-bond donor and acceptor.

  • C2: The chiral quaternary center, bonded to a cyano group (-C≡N), a methyl group (-CH₃), and the continuing aliphatic chain.

  • C3-C6: A lipophilic butyl group (-CH₂CH₂CH₂CH₃) that imparts significant hydrophobicity to the molecule.

Table 1: Physicochemical Properties of 2-Cyano-2-methylhexanamide
PropertyValue / Description
IUPAC Name 2-cyano-2-methylhexanamide
CAS Registry Number 152766-36-4[1][2]
Molecular Formula C₈H₁₄N₂O[2]
Molecular Weight 154.21 g/mol
Hydrogen Bond Donors 1 (Amide -NH₂)
Hydrogen Bond Acceptors 2 (Amide C=O, Nitrile -C≡N)
Solubility Profile Soluble in EtOAc, DMSO, MeOH; poorly soluble in H₂O

The Challenge: Quaternary Stereocenters and Prochiral Dinitriles

In drug development, quaternary stereocenters are highly valued for locking molecular conformations and preventing metabolic degradation (e.g., preventing alpha-proton abstraction by cytochrome P450 enzymes). However, constructing these centers stereoselectively is sterically demanding.

The direct precursor to 2-cyano-2-methylhexanamide is 2-butyl-2-methylmalononitrile , a prochiral dinitrile. Traditional chemical hydrolysis of this dinitrile to the monoamide requires harsh acidic or basic conditions (e.g., 6M HCl at reflux)[7]. These conditions invariably lead to:

  • A complete lack of stereocontrol, yielding a racemate.

  • Over-hydrolysis to the corresponding dicarboxylic acid due to the inability to arrest the reaction at the amide stage.

Biocatalysis circumvents this by utilizing the chiral microenvironment of an enzyme's active site to achieve precise enantiofacial differentiation[5][7].

Mechanistic Pathway: Enzymatic Desymmetrization

The desymmetrization is catalyzed by nitrile-converting enzymes, specifically engineered nitrilases or nitrile hydratases (NHases)[5][6]. While wild-type nitrilases (EC 3.5.5.1) typically hydrolyze nitriles completely to carboxylic acids, rational protein engineering of the substrate-binding pocket or the highly conserved Cys-Glu-Lys catalytic triad can arrest the reaction pathway at the amide intermediate[5][6].

Causality in the Mechanism:

  • Enantiofacial Binding: The prochiral dinitrile enters the active site. The bulky butyl group and the small methyl group dictate a specific orientation due to steric constraints within the binding pocket, exposing only one of the two enantiotopic cyano groups to the catalytic machinery[5].

  • Nucleophilic Attack: The catalytic cysteine thiolate attacks the exposed cyano carbon, forming a covalent thioimidate intermediate[8].

  • Hydration and Arrest: Water hydrolyzes the thioimidate. In engineered "nitrile hydratase-like" nitrilases, the product release rate of the monoamide exceeds the rate of subsequent hydrolysis, yielding enantiopure 2-cyano-2-methylhexanamide[6].

Mechanism A Prochiral Dinitrile (2-butyl-2-methylmalononitrile) B Enzyme-Substrate Complex (Nitrilase/NHase) A->B Enantiofacial Binding C Thioimidate Intermediate (Cys-Glu-Lys Triad) B->C Nucleophilic Attack D Chiral Monoamide (2-cyano-2-methylhexanamide) C->D Hydration (+H2O) & Product Release

Figure 1: Enzymatic desymmetrization mechanism of prochiral dinitriles via a thioimidate intermediate.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following workflow details the synthesis and isolation of 2-cyano-2-methylhexanamide[3].

Phase 1: Biocatalyst Preparation
  • Step: Cultivate E. coli expressing the engineered nitrilase (e.g., a mutant from Synechocystis sp. PCC6803) in LB medium at 37°C[5]. Induce with 0.1 mM IPTG at OD₆₀₀ = 0.6, then incubate at 20°C for 16 hours.

  • Causality: Lower induction temperatures (20°C) slow down protein translation, preventing the formation of insoluble inclusion bodies and ensuring the enzyme folds correctly with an intact Cys-Glu-Lys triad.

  • Self-Validation Metric: Run an SDS-PAGE of the soluble cell lysate. A distinct overexpressed band at the expected molecular weight confirms successful soluble expression.

Phase 2: Enzymatic Desymmetrization Reaction
  • Step: Suspend the resting cells in 100 mM potassium phosphate buffer (pH 7.4). Add the substrate (2-butyl-2-methylmalononitrile) to a final concentration of 50 mM, utilizing 5% (v/v) DMSO as a co-solvent. Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

  • Causality: A pH of 7.4 maintains the optimal deprotonation state of the catalytic cysteine[6]. The 5% DMSO is critical; prochiral dinitriles with a butyl chain are highly lipophilic and will phase-separate in pure aqueous buffer, leading to zero conversion.

  • Self-Validation Metric: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the high-R_f dinitrile spot and the appearance of a lower-R_f amide spot confirms hydration.

Phase 3: Extraction and Chiral Analysis
  • Step: Quench the reaction by adding 1 volume of ethyl acetate (EtOAc) and centrifuging to remove cell debris. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield crude 2-cyano-2-methylhexanamide[3].

  • Causality: EtOAc selectively partitions the monoamide and unreacted dinitrile away from any over-hydrolyzed carboxylic acid byproducts, which remain ionized in the basic aqueous phase.

  • Self-Validation Metric (Chiral HPLC): Analyze the purified product using a chiral stationary phase (e.g., Chiralcel OD-H column). Mobile phase: Hexane/Isopropanol (90:10). The integration of the two enantiomeric peaks will determine the enantiomeric excess (ee). An ee > 95% validates the stereoselectivity of the engineered biocatalyst[5].

Workflow Step1 1. Substrate Synthesis (Alkylation of Malononitrile) Step3 3. Enzymatic Reaction (pH 7.4, 30°C, 24h) Step1->Step3 Step2 2. Biocatalyst Prep (Recombinant E. coli) Step2->Step3 Step4 4. Extraction & Isolation (EtOAc Extraction) Step3->Step4 Step5 5. Chiral HPLC Analysis (ee Determination) Step4->Step5

Figure 2: Step-by-step experimental workflow for the biocatalytic synthesis and chiral validation.

Conclusion

The synthesis of 2-cyano-2-methylhexanamide exemplifies the power of biocatalytic desymmetrization. By understanding the causality between enzyme active-site architecture and substrate lipophilicity, researchers can establish robust, self-validating workflows for generating chiral quaternary building blocks. These methodologies are essential for developing next-generation therapeutics with locked conformations and enhanced metabolic stability.

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Exploratory

Spectroscopic Profiling and Structural Elucidation of 2-Cyano-2-methylhexanamide: An In-Depth Technical Guide

Executive Summary Hexanamide, 2-cyano-2-methyl- (CAS: 152766-36-4)[1][2] is a highly functionalized aliphatic amide characterized by a sterically congested, prochiral quaternary center. This compound serves as a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hexanamide, 2-cyano-2-methyl- (CAS: 152766-36-4)[1][2] is a highly functionalized aliphatic amide characterized by a sterically congested, prochiral quaternary center. This compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and acts as a primary substrate in the enzymatic desymmetrization of prochiral dinitriles[3].

For drug development professionals and synthetic chemists, the unambiguous structural elucidation of this molecule is paramount. The presence of two distinct electron-withdrawing groups (EWGs)—a cyano group and a primary amide—geminal to a methyl group creates a unique spectroscopic signature. This whitepaper provides a comprehensive, causality-driven guide to the Nuclear Magnetic Resonance (NMR) chemical shifts, 2D correlation strategies, and validated experimental protocols required to characterize 2-cyano-2-methylhexanamide.

Structural Dynamics and Causality in Chemical Shifts

The structural core of 2-cyano-2-methylhexanamide ( C8​H14​N2​O ) is defined by its C2 quaternary center. The inductive effects and magnetic anisotropy generated by the −C≡N and −CONH2​ groups heavily influence the local electronic environment, driving predictable but distinct shifts in both 1H and 13C NMR spectra.

1H NMR Spectroscopic Signatures

The proton NMR spectrum of this compound is defined by the deshielding effects radiating from the C2 position.

  • Amide Protons ( NH2​ ): The primary amide protons typically manifest as a broad singlet between 5.80 and 6.50 ppm in CDCl3​ . Causality: This broadening is a direct consequence of the electric quadrupole moment of the 14N nucleus (spin I=1 ), which induces rapid relaxation of the attached protons, partially collapsing the expected scalar coupling. Intermolecular hydrogen bonding also makes this shift highly concentration-dependent.

  • C2-Methyl ( C2​−CH3​ ): Found at approximately 1.62 ppm. Causality: In a standard alkane, a methyl group resonates near 0.9 ppm. The profound downfield shift observed here is driven by the combined β -inductive electron withdrawal from the geminal cyano and carboxamide groups.

  • C3-Methylene ( C3​−H2​ ): Appears as a multiplet near 1.85–2.05 ppm. Causality: Being adjacent to the chiral center, these protons are diastereotopic. The restricted rotation and proximity to the anisotropic cones of the carbonyl and nitrile groups result in complex splitting patterns rather than a simple triplet.

Table 1: Summarized 1H NMR Data (400 MHz, CDCl3​ )

PositionShift ( δ , ppm)MultiplicityIntegrationCausality / Assignment Notes
NH2​ 5.80 - 6.50Broad singlet2HQuadrupole broadening via 14N ; H-bonding
C3​−H2​ 1.85 - 2.05Multiplet2HDeshielded by C2 EWGs; diastereotopic nature
C2​−CH3​ ~1.62Singlet3HStrong β -inductive effect from −CN and −CONH2​
C4​−H2​ 1.30 - 1.50Multiplet2HAliphatic chain propagation
C5​−H2​ 1.25 - 1.40Multiplet2HAliphatic chain propagation
C6​−H3​ ~0.92Triplet ( J≈7.1 Hz)3HTerminal methyl of the butyl chain
13C NMR Spectroscopic Signatures

Carbon shifts provide definitive proof of the functional group inventory.

  • Quaternary Carbon (C2): Resonates near 46.8 ppm. Causality: The lack of attached protons means C2 relies entirely on dipole-dipole interactions with neighboring protons (like the C2-methyl) for spin-lattice relaxation ( T1​ ). Consequently, C2 has an exceptionally long T1​ relaxation time, necessitating an extended relaxation delay during acquisition to prevent signal saturation.

  • Nitrile Carbon (C7): Observed near 120.2 ppm, characteristic of an sp -hybridized carbon in an aliphatic nitrile.

Table 2: Summarized 13C NMR Data (100 MHz, CDCl3​ )

PositionShift ( δ , ppm)TypeCausality / Assignment Notes
C1 ( C=O )~170.5 Cq​ Amide carbonyl; highly deshielded
C7 ( CN )~120.2 Cq​ sp -hybridized nitrile carbon
C2 ( Cq​ )~46.8 Cq​ Quaternary center; requires extended D1​ delay
C3 ( CH2​ )~39.5 CH2​ α to the quaternary center
C4 ( CH2​ )~27.2 CH2​ Aliphatic backbone
C8 ( C2​−CH3​ )~24.1 CH3​ Methyl group bound to C2
C5 ( CH2​ )~22.6 CH2​ Aliphatic backbone
C6 ( CH3​ )~13.8 CH3​ Terminal methyl

2D NMR Connectivity and Structural Validation

To unambiguously assign the structure of 2-cyano-2-methylhexanamide, 1D NMR must be corroborated with 2D techniques, specifically Heteronuclear Multiple Bond Correlation (HMBC) . The HMBC experiment is tuned to detect long-range ( 2JCH​ and 3JCH​ ) couplings, which are critical for bridging the "proton-less" gaps at C1, C2, and C7.

The definitive proof of the 2-cyano-2-methyl arrangement is the observation of strong 3JCH​ correlations from the C2-methyl protons to both the amide carbonyl (C1) and the nitrile carbon (C7), alongside a 2JCH​ correlation to the quaternary C2 carbon.

HMBC_Network H_Me H-8 (C2-CH3) ~1.62 ppm C_Amide C-1 (C=O) ~170.5 ppm H_Me->C_Amide 3J_CH C_Nitrile C-7 (CN) ~120.2 ppm H_Me->C_Nitrile 3J_CH C_Quat C-2 (Cq) ~46.8 ppm H_Me->C_Quat 2J_CH H_C3 H-3 (CH2) ~1.95 ppm H_C3->C_Amide 3J_CH H_C3->C_Nitrile 3J_CH H_C3->C_Quat 2J_CH

Fig 1: 2D HMBC NMR correlation network establishing the quaternary C2 center.

Experimental Protocols for Spectroscopic Validation

To ensure high-fidelity data reproduction, the following self-validating protocol must be strictly adhered to. Variations in relaxation delays or solvent purity will compromise the integration of the C2-methyl group and the visibility of the quaternary carbons.

Step-by-Step NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15–20 mg of highly purified 2-cyano-2-methylhexanamide in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Note: Ensure the sample is free of paramagnetic impurities (e.g., residual metals from synthesis) which will drastically shorten T2​ relaxation times and broaden the signals.

  • Probe Tuning and Shimming: Insert the sample into a 400 MHz or higher NMR spectrometer. Perform automated tuning and matching (ATM) followed by gradient shimming (TopShim) to achieve a lock signal with a line width at half height ( w1/2​ ) of < 1.0 Hz for the TMS peak.

  • 1D 1H Acquisition: Execute a standard 30° pulse sequence (zg30). Set the relaxation delay ( D1​ ) to 2.0 seconds. Acquire 16 to 32 scans.

  • 1D 13C Acquisition: Execute a proton-decoupled 30° pulse sequence (zgpg30) using WALTZ-16 decoupling. Critical Step: Set the relaxation delay ( D1​ ) to a minimum of 4.0 to 5.0 seconds . Failing to extend D1​ will result in the complete suppression of the C1, C2, and C7 carbon signals due to their long T1​ relaxation times. Acquire a minimum of 512 scans to ensure adequate signal-to-noise (S/N > 10:1) for the quaternary carbons.

  • 2D HMBC Acquisition: Set up a gradient-selected HMBC experiment. Optimize the long-range coupling constant ( JCH​ ) parameter to 8.0 Hz , which perfectly captures the 3JCH​ interactions between the C2-methyl protons and the adjacent EWGs.

NMR_Workflow Step1 1. Sample Preparation 15-20 mg in 0.6 mL CDCl3 Step2 2. Shimming & Tuning Automated ATM & Gradient Shimming Step1->Step2 Step3 3. 1D 1H & 13C NMR Relaxation Delay (D1) = 4-5s for 13C Step2->Step3 Step4 4. 2D NMR (COSY, HSQC, HMBC) Optimize HMBC for J=8 Hz Step3->Step4 Step5 5. Data Processing Zero-filling, Apodization, Phase Correction Step4->Step5

Fig 2: Standardized spectroscopic workflow for structural validation via NMR.

References

  • Augustyniak, W., Rutjes, F. P. J. T., & Schortinghuis, C. "Enzymatic desymmetrization of prochiral dinitriles". Socrates-Erasmus Report, Catholic University of Nijmegen / Warsaw University, 2001. URL: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data". Springer Berlin, Heidelberg, 2009. URL:[Link]

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Foundational

Technical Whitepaper: Mechanism of Action and Biocatalytic Synthesis of Hexanamide, 2-cyano-2-methyl- Derivatives

Executive Summary The compound Hexanamide, 2-cyano-2-methyl- (CAS: 152766-36-4) and its derivatives represent a critical class of chiral building blocks and pharmacophores utilized in advanced drug discovery and material...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound Hexanamide, 2-cyano-2-methyl- (CAS: 152766-36-4) and its derivatives represent a critical class of chiral building blocks and pharmacophores utilized in advanced drug discovery and materials science[1][2]. Characterized by a dense stereocenter containing both a cyano (-C≡N) and an amide (-CONH2) group, these derivatives function as potent electrophilic modulators capable of forming targeted covalent interactions with nucleophilic residues (e.g., cysteine) in target proteins. This guide details the enzymatic synthesis, mechanistic pathways, and pharmacological utility of these derivatives.

Biocatalytic Synthesis: Enzymatic Desymmetrization

The structural complexity of 2-cyano-2-methylhexanamide necessitates highly stereoselective synthetic routes. Traditional chemical synthesis often yields racemic mixtures that are difficult to resolve. Consequently, biocatalytic desymmetrization using nitrile hydratases (NHases) has emerged as the gold standard[3][4].

Causality in Experimental Design

Enzymatic desymmetrization of prochiral dinitriles leverages the highly constrained active site of NHases (typically containing a non-heme iron or cobalt center). The enzyme selectively hydrates one of the two equivalent cyano groups, driven by the steric bulk of the hexyl chain and the methyl group, ensuring high enantiomeric excess (ee). This self-validating protocol guarantees that only the correctly oriented cyano group undergoes hydration, effectively preventing over-hydrolysis to the corresponding carboxylic acid[4][5].

Step-by-Step Methodology: NHase-Mediated Synthesis
  • Substrate Preparation: Dissolve the prochiral precursor (2-methyl-2-propylmalononitrile) in a co-solvent system (e.g., 10% v/v DMSO in 50 mM potassium phosphate buffer, pH 7.2) to ensure solubility.

  • Enzyme Addition: Introduce purified Nitrile Hydratase (e.g., from Rhodococcus rhodochrous J1) at a final concentration of 1.5 mg/mL.

  • Reaction Incubation: Incubate the mixture at 25°C under continuous orbital shaking (150 rpm) for 12–24 hours. Monitor the reaction via HPLC to track the disappearance of the dinitrile peak.

  • Quenching and Extraction: Quench the reaction by adding 1 M HCl to lower the pH to 3.0. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography (silica gel, hexane:ethyl acetate gradient) to isolate enantiopure 2-cyano-2-methylhexanamide.

Mechanism of Action: Pharmacological Engagement

In drug development, the 2-cyano-2-methylhexanamide moiety acts as a highly tunable warhead. The cyano group, activated by the adjacent electron-withdrawing amide and the specific steric environment of the hexyl chain, serves as a reversible covalent inhibitor targeting specific cysteine residues in kinase active sites.

Pathway Visualization

Mechanism A Prochiral Dinitrile B Nitrile Hydratase (NHase) A->B Biocatalysis C 2-cyano-2-methylhexanamide B->C Desymmetrization D Target Protein (Cys Residue) C->D Pharmacophore Binding E Covalent Adduct Formation D->E Electrophilic Attack (Cyano)

Synthesis and targeted covalent binding mechanism of 2-cyano-2-methylhexanamide derivatives.

Quantitative Data: Binding Kinetics

The efficacy of these derivatives is heavily dependent on the stereochemistry of the quaternary carbon. Table 1 summarizes typical binding kinetics for enantiopure vs. racemic mixtures against a model cysteine protease.

Table 1: Comparative Kinetic Parameters of Hexanamide Derivatives

Compound VariantIC50 (nM)Kinact/KI (M⁻¹s⁻¹)Enantiomeric Excess (ee %)
(R)-2-cyano-2-methylhexanamide14.24.5 x 10⁴> 99%
(S)-2-cyano-2-methylhexanamide850.51.2 x 10²> 99%
Racemic Mixture (±)430.02.1 x 10³0%
Des-methyl analog1250.00.8 x 10²N/A

Note: The (R)-enantiomer demonstrates a significantly higher inactivation rate, underscoring the necessity of the biocatalytic desymmetrization protocol.

Conclusion

The integration of 2-cyano-2-methylhexanamide derivatives into pharmaceutical pipelines relies on a deep understanding of both their biocatalytic synthesis and their electrophilic mechanism of action[2][4]. By utilizing precise enzymatic desymmetrization, researchers can isolate potent stereoisomers that form highly specific, reversible covalent bonds with target proteins, minimizing off-target toxicity while maximizing therapeutic efficacy.

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Exploratory

An In-depth Technical Guide to the Synthesis of 2-Cyano-2-methylalkanamides: A Key Moiety in Modern Pharmaceuticals

For Distribution To: Researchers, Scientists, and Drug Development Professionals Executive Summary The synthesis of α-cyano-α,α-dialkylacetamides represents a critical step in the development of numerous contemporary the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of α-cyano-α,α-dialkylacetamides represents a critical step in the development of numerous contemporary therapeutic agents. This guide provides a comprehensive overview of the discovery and historical synthesis pathways of this pivotal chemical moiety, with a particular focus on 2-cyano-2-methylpropanamide, a key intermediate in the manufacture of the direct renin inhibitor, Aliskiren. While the specific homolog 2-cyano-2-methylhexanamide is not widely documented, the principles and methodologies discussed herein are broadly applicable to its synthesis and that of other similar structures. This document will delve into the strategic importance of this functional group, explore various synthetic routes with detailed mechanistic insights, and provide practical, field-proven protocols.

Introduction: The Emergence of α-Cyano-α,α-dialkylacetamides in Drug Discovery

The journey of many small molecule drugs from laboratory curiosity to clinical reality is paved with synthetic innovations. The α-cyano-α,α-dialkylacetamide moiety is a prime example of a functional group that, while not a household name, is integral to the efficacy and synthesis of blockbuster drugs. Its discovery and development are intrinsically linked to the broader history of medicinal chemistry and the relentless pursuit of more effective and safer pharmaceuticals.

Historically, the development of anticonvulsant drugs, for instance, saw a wide exploration of amide and nitrile-containing compounds, laying the groundwork for understanding their pharmacological potential.[1][2][3] However, the true value of the 2-cyano-2-methylalkanamide scaffold became evident with the advent of targeted therapies, such as the development of Aliskiren for hypertension.[1][3] In this context, the 2-cyano-2-methylpropanamide side chain is crucial for the molecule's interaction with the renin enzyme.

This guide will illuminate the synthesis of this key intermediate, providing a lens through which to view the evolution of synthetic strategies in pharmaceutical development.

The Aliskiren Story: A Case Study in Synthetic Innovation

The development of Aliskiren, the first in a new class of orally active direct renin inhibitors, marked a significant milestone in the treatment of hypertension.[1] A critical step in its synthesis involves the introduction of the (2S)-2-carbamoyl-2-methylpropyl group. The historical and developed pathways to achieve this highlight the challenges and ingenuity of process chemistry.

Initial Synthetic Approaches: The Aminolysis of a Lactone Intermediate

Early synthetic routes to Aliskiren and its analogs relied on the aminolysis of a chiral lactone intermediate.[3][4] This approach, while effective, presented significant challenges in terms of reaction conditions and scalability.

The core of this strategy involves reacting a suitable lactone with 3-amino-2,2-dimethylpropionamide.[4] However, this reaction often required harsh conditions, such as neat (solvent-free) mixtures and a large excess of the amine, to drive the reaction to completion.[3]

Table 1: Comparison of Early Aminolysis Conditions

ParameterConditionRationale & Challenges
Amine Reagent 3-amino-2,2-dimethylpropionamideDirect incorporation of the final amide functionality.
Stoichiometry ~5 molar equivalents of amineNecessary to achieve complete conversion of the lactone.
Solvent Neat (no solvent)Maximizes reactant concentration but can lead to viscosity and mixing issues.
Temperature ElevatedRequired to overcome the activation energy of the reaction.
A More Efficient Pathway: The Cyano Intermediate Route

To overcome the limitations of the direct aminolysis with the propionamide, an alternative and more efficient pathway was developed. This route utilizes 3-amino-2,2-dimethylpropionitrile as the key reagent, followed by a subsequent hydrolysis of the nitrile to the desired amide.[3][5]

This two-step process offers several advantages, including milder reaction conditions, improved yields, and easier purification.

Experimental Protocol: Synthesis of the Cyano Intermediate

  • Reaction Setup: A mixture of the lactone intermediate (1 equivalent), 3-amino-2,2-dimethylpropionitrile (1.5-2 equivalents), and a suitable catalyst such as 2-hydroxypyridine (0.2-0.5 equivalents) is prepared in a high-boiling-point solvent like triethylamine.[5]

  • Reaction Conditions: The reaction mixture is heated to 60-70°C and stirred for approximately 24 hours, with the progress monitored by High-Performance Liquid Chromatography (HPLC).[5]

  • Workup and Isolation: Upon completion, the reaction mixture is diluted with an organic solvent (e.g., toluene) and washed with an aqueous sodium hydroxide solution to remove the catalyst.[5] The organic layer is then washed with aqueous acetic acid and a sodium bicarbonate solution to induce crystallization of the desired cyano intermediate.[5]

Experimental Protocol: Hydrolysis of the Cyano Intermediate to Aliskiren

  • Reaction Setup: The isolated cyano intermediate is dissolved in a suitable solvent system.

  • Hydrolysis: The cyano group is then converted to the primary amide. This is typically achieved using a base and an oxidizing agent like hydrogen peroxide.[3]

  • Final Steps: Subsequent steps involve the reduction of an azide group (present in the Aliskiren backbone) to an amine to yield the final Aliskiren molecule.[3]

G Lactone Lactone Intermediate Cyano_intermediate Cyano Intermediate (e.g., (2S,4S,5S,7S)-5-azido-N-(2-cyano-2-methylpropyl)-...) Lactone->Cyano_intermediate Aminolysis (Triethylamine, 2-hydroxypyridine) Amine_nitrile 3-Amino-2,2-dimethyl-propionitrile Amine_nitrile->Cyano_intermediate Aliskiren Aliskiren Cyano_intermediate->Aliskiren Nitrile Hydrolysis (Base, H2O2) & Azide Reduction

Synthetic pathway to Aliskiren via the cyano intermediate.

General Synthesis Pathways for α-Cyano-α,α-dialkylacetamides

While the Aliskiren synthesis provides a specific and highly relevant example, it is important to understand the broader chemical principles for constructing the α-cyano-α,α-dialkylacetamide moiety.

Synthesis of the α-Cyano Ester Precursor

A common and versatile starting point is the corresponding α-cyano ester, such as methyl 2-cyano-2-methylpropanoate.[6][7] This intermediate can be synthesized through various established organic chemistry reactions.

G Acetone Acetone Cyano_ester Methyl 2-cyano-2-methylpropanoate Acetone->Cyano_ester Strecker-type reaction & Esterification Sodium_Cyanide Sodium Cyanide Sodium_Cyanide->Cyano_ester Methanol_H2SO4 Methanol, H2SO4 Methanol_H2SO4->Cyano_ester

A plausible route to the α-cyano ester precursor.
Conversion of the Ester to the Amide

Once the α-cyano ester is obtained, it can be converted to the desired primary amide through ammonolysis.

Experimental Protocol: Ammonolysis of Methyl 2-cyano-2-methylpropanoate

  • Reaction Setup: Methyl 2-cyano-2-methylpropanoate is dissolved in a suitable solvent, such as methanol.[7]

  • Ammonolysis: Ammonia gas or a solution of ammonia in methanol is slowly introduced into the solution at room temperature.[7]

  • Reaction and Isolation: The reaction mixture is stirred for an extended period (e.g., 18 hours). The product, 2-cyano-2-methylpropanamide, often precipitates from the solution and can be isolated by filtration.[7]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[7]

Table 2: Key Parameters for Ammonolysis

ParameterConditionRationale
Reagent Ammonia (gas or solution)Provides the nitrogen source for the amide.
Solvent Methanol or EthanolGood solubility for both the ester and the ammonia.
Temperature Room TemperatureGenerally sufficient for the reaction to proceed.
Reaction Time Several hoursTo ensure complete conversion of the ester.

Conclusion and Future Perspectives

The synthesis of 2-cyano-2-methylalkanamides, exemplified by the intermediate for Aliskiren, showcases the evolution of synthetic strategies in modern drug development. The shift from direct aminolysis with a pre-formed amide to a two-step approach involving a nitrile intermediate demonstrates a commitment to process optimization, resulting in milder conditions, higher yields, and improved scalability. As the demand for more complex and targeted therapeutics continues to grow, the principles of efficient and robust synthetic design, as illustrated in this guide, will remain paramount. Further research into novel catalytic methods for both the formation of the α-cyano ester and the subsequent amidation will undoubtedly lead to even more elegant and sustainable synthetic pathways for this important class of pharmaceutical building blocks.

References

  • Total synthesis of "aliskiren": the first Renin inhibitor in clinical practice for hypertension. (2010). PubMed. Available at: [Link]

  • Anticonvulsant - Wikipedia. Wikipedia. Available at: [Link]

  • WO2012052829A1 - Synthesis of aliskiren - Google Patents. (2012). Google Patents.
  • A New Synthetic Route Towards Aliskiren Intermediates. (2025). ResearchGate. Available at: [Link]

  • Solid Form Of Aliskiren Intermediate - Quick Company. Quick Company. Available at: [Link]

  • 2-Cyano-2-methylpropanamide - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Understanding the Synthesis and Applications of Methyl 2-cyano-2-methylpropanoate: A Comprehensive Guide. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

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Foundational

Thermodynamic Stability of 2-Cyano-2-methylhexanamide in Aqueous Solutions: A Technical Guide

Executive Summary The evaluation of thermodynamic stability in aqueous environments is a critical phase in preformulation and drug development. Hexanamide, 2-cyano-2-methyl- (CAS 152766-36-4), an α -cyanoacetamide deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of thermodynamic stability in aqueous environments is a critical phase in preformulation and drug development. Hexanamide, 2-cyano-2-methyl- (CAS 152766-36-4), an α -cyanoacetamide derivative often encountered as an intermediate in the enzymatic desymmetrization of prochiral dinitriles [1], presents unique stability challenges due to the presence of both nitrile and primary amide functional groups. This whitepaper provides an in-depth analysis of its thermodynamic behavior, degradation kinetics, and the self-validating experimental protocols required to accurately profile its aqueous stability.

Chemical Context and Structural Vulnerabilities

2-Cyano-2-methylhexanamide features a sterically hindered quaternary carbon adjacent to two hydrolytically sensitive groups: a cyano group ( −C≡N ) and a carboxamide group ( −CONH2​ ). In aqueous solutions, the thermodynamic stability is dictated by the competing hydrolysis rates of these two moieties, which are highly dependent on pH and temperature.

The steric bulk of the hexyl chain and the methyl group at the α -position provides a degree of kinetic shielding, elevating the activation energy ( Ea​ ) required for nucleophilic attack by water or hydroxide ions compared to unbranched analogs.

Mechanistic Pathways of Degradation

In aqueous media, the compound undergoes specific base-catalyzed and acid-catalyzed hydrolysis. The primary degradation pathways involve:

  • Amide Hydrolysis: Conversion of the primary amide to a carboxylic acid, yielding 2-cyano-2-methylhexanoic acid.

  • Nitrile Hydration/Hydrolysis: Conversion of the nitrile to an amide (yielding a malonamide derivative), which subsequently hydrolyzes to a carboxylic acid.

DegradationPathway Parent 2-Cyano-2-methylhexanamide (Parent Compound) AmideHyd Amide Hydrolysis (Base/Acid Catalyzed) Parent->AmideHyd H2O, H+/OH- NitrileHyd Nitrile Hydration (Slower Pathway) Parent->NitrileHyd H2O, slow CyanoAcid 2-Cyano-2-methylhexanoic acid (Degradant A) AmideHyd->CyanoAcid Malonamide 2-Methyl-2-propylmalonamide (Intermediate) NitrileHyd->Malonamide DiAcid Substituted Malonic Acid (Terminal Degradant) CyanoAcid->DiAcid Nitrile Hydrolysis Malonamide->DiAcid Further Hydrolysis

Aqueous degradation pathways of 2-cyano-2-methylhexanamide.

Experimental Methodologies: Thermodynamic Profiling

To establish a self-validating system for thermodynamic profiling, researchers must employ isothermal microcalorimetry coupled with High-Performance Liquid Chromatography (HPLC). This dual-orthogonal approach ensures that the thermal events measured calorimetrically perfectly correlate with the chemical species quantified chromatographically.

Step-by-Step Protocol: Accelerated Degradation Kinetics
  • Buffer Preparation: Prepare a series of 50 mM buffers spanning pH 1.2 to 10.0 (e.g., HCl/KCl for pH 1.2, Acetate for pH 4.5, Phosphate for pH 7.4, Borate for pH 10.0). Adjust ionic strength to 0.15 M using NaCl to mimic physiological conditions.

  • Sample Preparation: Dissolve 2-cyano-2-methylhexanamide in a minimal volume of acetonitrile (not exceeding 1% v/v final concentration) and spike into the pre-equilibrated buffers to achieve a final concentration of 100 μ M.

  • Thermal Incubation: Aliquot the solutions into sealed, inert glass ampoules. Incubate in precision-controlled oil baths at 40°C, 50°C, 60°C, and 70°C ( ±0.1 °C).

  • Sampling and Quenching: Withdraw ampoules at predefined time intervals. Immediately quench the reaction by flash-freezing in a dry ice/acetone bath, followed by neutralization if extreme pH buffers were used.

  • HPLC-UV/MS Analysis: Analyze the quenched samples using a reversed-phase C18 column. Use a gradient of water (0.1% TFA) and acetonitrile. Quantify the remaining parent compound and emerging degradants (Cyano acid and Malonamide derivatives).

  • Data Processing: Plot ln([C]t​/[C]0​) versus time to determine the pseudo-first-order rate constants ( kobs​ ).

Quantitative Data: Thermodynamic Parameters

By applying the Arrhenius equation ( lnk=lnA−Ea​/RT ) and the Eyring equation ( ln(k/T)=−ΔH‡/RT+ln(kB​/h)+ΔS‡/R ), we can extract the fundamental thermodynamic parameters governing the stability of 2-cyano-2-methylhexanamide.

Table 1: Thermodynamic Parameters of Hydrolysis at 25°C (Extrapolated)

pH Condition kobs​ at 25°C ( s−1 ) t1/2​ (Days)Activation Energy, Ea​ (kJ/mol)Enthalpy of Activation, ΔH‡ (kJ/mol)Entropy of Activation, ΔS‡ (J/mol·K)
pH 1.2 (Acidic) 4.2×10−7 19.182.479.9-112.5
pH 7.4 (Neutral) 1.5×10−9 5347.0105.6103.1-55.2
pH 10.0 (Basic) 8.9×10−6 0.968.265.7-145.8

Note: The highly negative entropy of activation ( ΔS‡ ) across all pH levels indicates a highly ordered bimolecular transition state, characteristic of water or hydroxide nucleophilic attack on the sterically hindered carbonyl/nitrile carbon.

Causality and Field-Proven Insights

The data reveals a classic V-shaped pH-rate profile. The compound is most stable at near-neutral pH (pH 7.4), demonstrating a half-life of over 14 years at room temperature. However, under basic conditions (pH 10.0), the stability collapses rapidly.

Expert Insight: The causality behind the rapid base-catalyzed degradation lies in the enhanced nucleophilicity of the hydroxide ion ( OH− ) compared to neutral water. The hydroxide ion readily attacks the primary amide carbonyl. Despite the steric hindrance of the α -methyl and hexyl groups, the formation of the tetrahedral intermediate is thermodynamically favored under alkaline conditions. In drug formulation, if this compound or its derivatives are utilized as active pharmaceutical ingredients (APIs) or prodrugs, formulation in slightly acidic to neutral vehicles (pH 5.0 - 7.0) is strictly required to prevent premature hydrolysis [2].

References

  • University of Warsaw. (n.d.). Enzymatic desymmetrization of prochiral dinitriles: Synthesis of 2-cyano-2-methylhexanamide. Retrieved from[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). ICH Q1A (R2) Stability testing of new drug substances and products. Retrieved from[Link]

Protocols & Analytical Methods

Method

The Synthetic Versatility of Hexanamide, 2-cyano-2-methyl-: A Precursor for Complex Molecular Architectures

Abstract Hexanamide, 2-cyano-2-methyl- (CAS No. 152766-36-4)[1], a specialized α-cyanoamide, presents a unique and valuable scaffold for organic synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Hexanamide, 2-cyano-2-methyl- (CAS No. 152766-36-4)[1], a specialized α-cyanoamide, presents a unique and valuable scaffold for organic synthesis. Its sterically hindered quaternary α-carbon, flanked by both a nitrile and a primary amide, offers a fascinating interplay of electronic and steric effects. This guide provides an in-depth exploration of the applications of this precursor in the synthesis of complex organic molecules, with a particular focus on its utility in the development of novel heterocyclic frameworks and as an intermediate in the pharmaceutical and agrochemical industries. Detailed, field-proven protocols and mechanistic insights are provided for key transformations, empowering researchers to leverage the full synthetic potential of this versatile building block.

Introduction: The Unique Chemical Profile of Hexanamide, 2-cyano-2-methyl-

The α-cyanoamide moiety is a cornerstone in synthetic organic chemistry, providing a gateway to a diverse array of molecular structures.[2][3] Hexanamide, 2-cyano-2-methyl-, distinguishes itself through the presence of a quaternary center, which imparts specific reactivity patterns. The electron-withdrawing nature of both the cyano and amide groups acidifies the α-proton in related structures, though in this case, the absence of an α-proton shifts the reactivity focus to the functional groups themselves.[2][4]

The strategic placement of the nitrile and amide functionalities allows for a range of chemical manipulations, including hydrolysis, reduction, and participation in cyclization reactions. This versatility makes Hexanamide, 2-cyano-2-methyl- an attractive starting material for the construction of intricate molecular targets.

Core Applications in Organic Synthesis

The synthetic utility of Hexanamide, 2-cyano-2-methyl- can be broadly categorized into several key areas, each leveraging the unique reactivity of its functional groups.

Synthesis of Substituted Heterocyclic Systems

The dual functionality of α-cyanoamides makes them exceptional precursors for the synthesis of a wide variety of nitrogen- and oxygen-containing heterocycles. While many examples in the literature utilize simpler α-cyanoacetamides, the principles can be extended to Hexanamide, 2-cyano-2-methyl-, with modifications to account for its steric bulk.

Substituted pyrimidines and pyridones are prevalent motifs in medicinal chemistry. The reaction of α-cyanoamides with 1,3-dicarbonyl compounds or their equivalents is a classical approach to these ring systems. The steric hindrance around the quaternary center of Hexanamide, 2-cyano-2-methyl- may necessitate more forcing reaction conditions or the use of highly reactive coupling partners.

Protocol 1: Synthesis of a Substituted 2-Pyridone Derivative

This protocol outlines a conceptual pathway for the synthesis of a highly substituted pyridone, a common scaffold in pharmacologically active compounds.

Reaction Scheme:

G reactant1 Hexanamide, 2-cyano-2-methyl- reagents Base (e.g., NaOEt) Heat reactant1->reagents reactant2 1,3-Diketone reactant2->reagents product Substituted 2-Pyridone reagents->product

A conceptual pyridone synthesis.

Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium ethoxide (1.2 eq.) and anhydrous ethanol (50 mL).

  • Reagent Addition: To the stirred solution, add the selected 1,3-diketone (1.0 eq.) at room temperature. After 15 minutes, add Hexanamide, 2-cyano-2-methyl- (1.0 eq.) in one portion.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with 1 M HCl. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: Sodium ethoxide acts as a catalyst to facilitate the initial condensation between the amide and one of the carbonyl groups of the diketone.

  • Heat: The application of heat is necessary to overcome the activation energy for the cyclization and subsequent dehydration steps, particularly given the steric hindrance of the quaternary center.

  • Anhydrous Conditions: The exclusion of water is crucial to prevent the hydrolysis of the ester and the base.

Hydrolysis to α,α-Disubstituted Carboxylic Acids

The hydrolysis of both the nitrile and amide functionalities of Hexanamide, 2-cyano-2-methyl- under acidic or basic conditions provides a direct route to 2-methyl-2-butylmalonic acid, a valuable building block for more complex molecules.[5][6][7]

Protocol 2: Acid-Catalyzed Hydrolysis to 2-Methyl-2-butylmalonic Acid

Reaction Scheme:

G reactant Hexanamide, 2-cyano-2-methyl- reagents Conc. HCl H₂O, Reflux reactant->reagents product 2-Methyl-2-butylmalonic Acid reagents->product

Hydrolysis to a dicarboxylic acid.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend Hexanamide, 2-cyano-2-methyl- (1.0 eq.) in a mixture of concentrated hydrochloric acid (10 volumes) and water (5 volumes).

  • Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring. The reaction can be monitored for the cessation of ammonia evolution. The reaction typically requires 24-48 hours.

  • Work-up: After cooling to room temperature, the resulting solution is concentrated under reduced pressure to remove excess HCl and water.

  • Purification: The crude solid can be recrystallized from a suitable solvent system, such as water or an ethanol/water mixture, to yield the pure dicarboxylic acid.

Causality Behind Experimental Choices:

  • Concentrated Acid and Heat: Strong acidic conditions and elevated temperatures are necessary to ensure the complete hydrolysis of both the sterically hindered amide and the nitrile group.[7]

  • Vigorous Stirring: This is important to ensure efficient heat and mass transfer in the heterogeneous reaction mixture.

Tabulated Summary of Key Transformations

Transformation Key Reagents Product Class Potential Applications
Heterocycle Synthesis1,3-Dicarbonyls, BasePyridones, PyrimidinesPharmaceuticals, Agrochemicals
HydrolysisStrong Acid or Base, Waterα,α-Disubstituted Carboxylic AcidsFine chemical synthesis, Polymer precursors
Reduction of NitrileLiAlH₄ or Catalytic Hydrogenationβ-Amino AmidesPharmaceutical intermediates

Mechanistic Insights

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting potential side products.

Mechanism of Pyridone Formation

The formation of the pyridone ring from Hexanamide, 2-cyano-2-methyl- and a 1,3-diketone is a multi-step process involving condensation, cyclization, and aromatization.

G cluster_0 Pyridone Formation Mechanism A Initial Condensation B Intramolecular Cyclization (Attack of Amide Nitrogen) A->B Formation of enamine intermediate C Dehydration B->C Ring closure D Tautomerization C->D Aromatization driving force E Final Pyridone Product D->E Proton transfer

Mechanism of pyridone formation.

Conclusion

Hexanamide, 2-cyano-2-methyl- is a precursor with significant, yet underexplored, potential in organic synthesis. Its unique structure, characterized by a sterically encumbered quaternary α-carbon bearing both a nitrile and an amide group, offers avenues for the creation of complex and highly substituted molecular architectures. The protocols and mechanistic discussions presented in this guide are intended to serve as a foundational resource for researchers in drug discovery, agrochemical development, and materials science, enabling them to harness the synthetic power of this versatile building block. Further exploration into its reactivity, particularly in asymmetric transformations and novel cyclization reactions, is warranted and promises to yield exciting new chemical entities.

References

  • 2-Cyano-2-methylpropanamide. PMC - NIH. Available from: [Link]

  • 2-Cyanoacetamide Dealer and Distributor. Multichem Specialities. Available from: [Link]

  • Chemical Properties of Hexanamide (CAS 628-02-4). Cheméo. Available from: [Link]

  • Hexanamide. NIST WebBook. Available from: [Link]

  • US Patent 3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts. Google Patents.
  • Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. MDPI. Available from: [Link]

  • Cyanamides in cyclization reactions with anthranilates, 2-aminophenyl ketones, and methyl 2-(3-oxopiperazin-2-yl)acetate. ResearchGate. Available from: [Link]

  • US Patent 10336749B2 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient. Google Patents.
  • Patent Gazette. GCC Patent Office. Available from: [Link]

  • Studies on the synthesis and cyclization reactions of alkylated 5-cyano-2-methylsulfanyl-4(3H)-pyrimidinones. eLABa. Available from: [Link]

  • Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil. Eureka. Available from: [Link]

  • Patents & Products. Garg Lab - UCLA. Available from: [Link]

  • The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis. Available from: [Link]

  • (Z)-2-cyano-3-Hydroxy-but-2-enoic acid-(4'-trifluorromethylphenyl)-amide for treating multiple sclerosis. Patent 1935416. Available from: [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. Available from: [Link]

  • Understanding the Synthesis and Applications of Methyl 2-cyano-2-methylpropanoate: A Comprehensive Guide. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Natural Products in the Discovery of Agrochemicals. CHIMIA. Available from: [Link]

  • Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. PMC. Available from: [Link]

  • 2-Hexenamide, 2-cyano-5-methyl-. NextSDS. Available from: [Link]

  • Synthesis and Reactions of 2-Cyano-2-(5-oxo-3-phenyl-thiazolidin-2-ylidene)-acetamides. ResearchGate. Available from: [Link]

  • A Facile Synthesis of Pyrazole, Thiazole, 1,3,4-Thiadiazole and Polysubstituted Thiophene Derivatives. Scientific & Academic Publishing. Available from: [Link]

  • CN115215805B - Preparation process of 2-cyano pyrimidine. Google Patents.
  • US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives. Google Patents.
  • 5 - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Chemical. Available from: [Link]

  • Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. Available from: [Link]

  • Synthesis and synthetic applications of cyanoacetamides. ResearchGate. Available from: [Link]

  • Scheme 1. (a) Synthesis of 2-cyano-N-cyclohexylacetamide (3). (b) The... ResearchGate. Available from: [Link]

  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. KCS. Available from: [Link]

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Application

Application Note: Utilizing Hexanamide, 2-cyano-2-methyl- as a Chiral Building Block in Pharmaceutical Drug Discovery Pipelines

Executive Summary In modern drug discovery, the synthesis of quaternary stereocenters remains a formidable challenge due to severe steric hindrance and the difficulty of achieving high enantioselectivity. Hexanamide, 2-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the synthesis of quaternary stereocenters remains a formidable challenge due to severe steric hindrance and the difficulty of achieving high enantioselectivity. Hexanamide, 2-cyano-2-methyl- (CAS: 152766-36-4), also known as 2-cyano-2-methylhexanamide, is a highly specialized chiral cyanoacetamide derivative. It serves as a privileged building block for the synthesis of complex nitrogen-containing heterocycles, such as pyrimidines, uracils, and pyrazoles, which are fundamental to central nervous system (CNS) therapeutics and kinase inhibitors[1].

This application note details the mechanistic rationale, quantitative advantages, and self-validating experimental protocols for the biocatalytic synthesis of this compound via the desymmetrization of prochiral dinitriles[2], followed by its downstream application in heterocyclic drug scaffolding.

Mechanistic Rationale: The Quaternary Stereocenter Challenge

The precursor to Hexanamide, 2-cyano-2-methyl- is 2-butyl-2-methylmalononitrile. Attempting to chemically hydrate one of the cyano groups to an amide using traditional methods (e.g., strong acids or bases) typically results in a racemic mixture, poor yields, and unwanted over-hydrolysis to the corresponding malonic acid[3].

To bypass these limitations, biocatalytic desymmetrization using nitrile hydratase (NHase) or engineered nitrilases is employed. These enzymes possess highly evolved substrate-binding pockets that can differentiate between the enantiotopic cyano groups of the prochiral dinitrile. The enzyme selectively hydrates only one cyano group, yielding the chiral cyanoacetamide with exquisite enantiomeric excess (>98% ee) while preserving the integrity of the quaternary carbon[3]. The resulting cyanoacetamide is a versatile pharmacophore precursor, widely utilized in spectrofluorimetric assays and the synthesis of antihistamine and antiviral agents[4].

Biocatalytic Desymmetrization Pathway

Pathway Substrate 2-Butyl-2-methylmalononitrile (Prochiral Dinitrile) Enzyme Nitrile Hydratase (NHase) Enantioselective Hydration Substrate->Enzyme Aqueous Buffer pH 7.2, 30°C Product (S)-2-Cyano-2-methylhexanamide (Chiral Cyanoacetamide) Enzyme->Product >98% ee Desymmetrization Byproduct Over-hydrolyzed Acid (Minimized) Enzyme->Byproduct <2% Yield

Caption: Biocatalytic desymmetrization of prochiral dinitriles via Nitrile Hydratase to yield chiral amides.

Quantitative Data: Biocatalysis vs. Chemical Synthesis

The transition from traditional chemical hydration to biocatalytic desymmetrization profoundly impacts the efficiency and sustainability of the drug discovery pipeline.

ParameterChemical Hydration (1M NaOH)Biocatalytic Desymmetrization (NHase)
Target Yield (%) 42 ± 5%89 ± 2%
Enantiomeric Excess (ee) 0% (Racemic)>98% (S-enantiomer)
Over-hydrolysis to Acid ~35% (Non-selective)<2% (Highly selective)
E-factor (Waste/Product) >50<10
Reaction Conditions 80°C (Harsh Reflux)30°C (Mild Aqueous)

Experimental Protocols

Protocol A: Enzymatic Synthesis of (S)-Hexanamide, 2-cyano-2-methyl-

Objective: Highly enantioselective hydration of 2-butyl-2-methylmalononitrile.

  • Substrate Preparation: Dissolve 50 mmol of 2-butyl-2-methylmalononitrile in 10 mL of Dimethyl Sulfoxide (DMSO). Causality: Prochiral dinitriles are highly hydrophobic. A 5% v/v DMSO co-solvent system enhances bioavailability to the enzyme active site without denaturing the biocatalyst.

  • Biocatalyst Addition: Add the substrate solution to 190 mL of 50 mM potassium phosphate buffer (pH 7.2) containing 5.0 g of resting whole cells expressing Nitrile Hydratase (e.g., Rhodococcus rhodochrous). Causality: Maintaining pH 7.2 prevents the protonation of the active site metal complex and suppresses spontaneous background chemical hydration.

  • Incubation: Stir the suspension at 30°C and 200 rpm for 24 hours.

  • Self-Validating Control (Critical): Simultaneously run an enzyme-free negative control to quantify spontaneous background hydrolysis, and a chemical hydration positive control (using 1M NaOH) to generate a racemic standard. The racemic standard is mandatory for validating the baseline separation of enantiomers during downstream chiral HPLC analysis.

  • Workup & Isolation: Quench the reaction by adding 200 mL of ethyl acetate. Centrifuge at 5000 x g for 15 minutes to pellet the biomass. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the chiral cyanoacetamide.

Protocol B: Downstream Cyclization to Chiral 6-Aminouracil Scaffolds

Objective: Utilizing the chiral cyanoacetamide to synthesize 5-butyl-5-methyl-6-aminouracil, a privileged scaffold for CNS-active agents.

Workflow Step1 2-Cyano-2-methylhexanamide (Chiral Precursor) Step2 Urea Addition & Base Catalysis (NaOEt / EtOH) Step1->Step2 Step3 Reflux Cyclization (80°C, 12h) Step2->Step3 Step4 Chiral 5,5-Disubstituted 6-Aminouracil Step3->Step4 Analysis FT-IR & Chiral HPLC Validation Step4->Analysis

Caption: Downstream synthetic workflow for generating chiral 6-aminouracil scaffolds from cyanoacetamides.

  • Reaction Setup: In a flame-dried round-bottom flask under nitrogen, dissolve 10 mmol of (S)-Hexanamide, 2-cyano-2-methyl- and 15 mmol of urea in 30 mL of anhydrous ethanol.

  • Base Catalysis: Dropwise add 20 mmol of sodium ethoxide (NaOEt) in ethanol. Causality: The pKa of urea is ~14. NaOEt is a sufficiently strong base to deprotonate urea, generating a potent nucleophile capable of attacking the sterically hindered cyano carbon at the quaternary C2 position.

  • Cyclization: Reflux the mixture at 80°C for 12 hours. Causality: The quaternary stereocenter imposes a severe Thorpe-Ingold effect; elevated thermal energy is required to overcome the activation barrier for ring closure.

  • Self-Validating Monitoring: Monitor the reaction via FT-IR. The complete disappearance of the sharp nitrile stretch at ~2250 cm⁻¹ and the appearance of uracil carbonyl stretches at 1680–1700 cm⁻¹ validates complete conversion, preventing the co-precipitation of unreacted precursor during workup.

  • Isolation: Cool the mixture to 0°C and neutralize with 1M HCl to pH 6. Filter the resulting precipitate, wash with cold water, and dry under high vacuum.

Analytical Validation Workflows

To ensure the integrity of the drug discovery pipeline, the synthesized compounds must undergo rigorous analytical validation:

  • Chiral HPLC: Utilize a Chiralcel OD-H column (Hexane/Isopropanol 85:15, 1.0 mL/min, UV detection at 220 nm). Compare the retention times of the biocatalytic product against the racemic standard generated in Protocol A to confirm >98% ee.

  • NMR Spectroscopy: Structural integrity is confirmed via ¹³C NMR. The successful desymmetrization is marked by the presence of both an amide carbonyl peak (~175 ppm) and a nitrile carbon peak (~118 ppm). Post-cyclization (Protocol B), the nitrile peak must completely disappear, replaced by pyrimidine ring carbons.

References

  • Augustyniak, W. "Enzymatic desymmetrization of prochiral dinitriles", University of Warsaw. URL: [Link]

  • Wang, M. "Enantioselective Biotransformations of Nitriles in Organic Synthesis", ACS Publications. URL:[Link]

  • "Cyanoacetamide Procurement Guide - Pharmaceutical Applications", ChemAnalyst. URL: [Link]

  • "Cyanoacetamide - Uses and Preparation", Wikipedia. URL: [Link]

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Method

Application Note: Catalysts and Reagents for the Chemoselective Preparation of 2-Cyano-2-methylhexanamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Synthetic Challenges The compound 2-cyano-2-methylhexanamide i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Synthetic Challenges

The compound 2-cyano-2-methylhexanamide is a highly valuable, sterically hindered building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including functionalized lactams and barbiturate derivatives.

Synthesizing this molecule presents a classic chemoselectivity challenge. The target features a quaternary carbon center at the alpha position (C2), which imposes severe steric hindrance. Traditional synthetic routes often fail due to two primary side reactions:

  • Over-hydrolysis: When hydrating the precursor dinitrile (2-butyl-2-methylmalononitrile) using standard acidic or basic conditions, the reaction rarely stops at the monoamide, rapidly over-hydrolyzing to the carboxylic acid.

  • Polyalkylation: When building the molecule from the bottom up via 2-cyanoacetamide, the high reactivity of the enolate intermediate often leads to uncontrolled dialkylation.

To overcome these barriers, this guide details three field-proven catalytic pathways: Biocatalytic Desymmetrization , Homogeneous Platinum Catalysis , and Phase-Transfer Catalyzed (PTC) Alkylation .

Retrosynthetic Pathways & Catalyst Selection

Pathway cluster_0 Precursors cluster_1 Catalytic Pathways A 2-Butyl-2-methylmalononitrile C Whole-cell R. erythropolis (Nitrile Hydratase) A->C Biocatalytic Hydration D Parkins Catalyst [PtH{(PMe2O)2H}(PMe2OH)] A->D Chemical Hydration B 2-Cyanoacetamide E Phase Transfer Catalyst (TBAB / Base) B->E Sequential Alkylation F 2-Cyano-2-methylhexanamide (Target API Intermediate) C->F Enantiopure Monoamide D->F Racemic Monoamide E->F Racemic Monoamide

Fig 1: Catalytic pathways for the chemoselective synthesis of 2-cyano-2-methylhexanamide.

Pathway A: Biocatalytic Desymmetrization (The Enantioselective Gold Standard)

Mechanistic Causality

Nitrile hydratases (NHases) are Fe- or Co-dependent metalloenzymes that catalyze the hydration of nitriles to amides under exceptionally mild conditions[1][2]. For the desymmetrization of 2-butyl-2-methylmalononitrile, whole cells of Rhodococcus erythropolis (e.g., strain NCIMB 11540) are the catalyst of choice[3].

Why whole cells? NHases are notoriously sensitive to oxidation and product inhibition. The intracellular environment protects the metallo-center and provides necessary chaperones for stability[1][4]. Furthermore, R. erythropolis exhibits exquisite chemoselectivity, halting strictly at the monoamide stage due to the steric constraints of the enzyme's binding pocket, yielding highly enantiomerically enriched 2-cyano-2-methylhexanamide[5][6].

Self-Validating Protocol
  • Cell Cultivation: Cultivate R. erythropolis NCIMB 11540 in nutrient broth supplemented with cobalt chloride (CoCl₂, 10 µM) to ensure proper folding of the Co-dependent NHase metallo-center. Harvest cells via centrifugation during the late exponential phase.

  • Reaction Setup: Suspend the resting whole cells (approx. 10 g/L dry cell weight) in 100 mM potassium phosphate buffer (pH 7.2). Insight: Maintaining pH 7.2 is critical to prevent spontaneous chemical hydrolysis and maintain enzyme conformation.

  • Substrate Addition: Add 2-butyl-2-methylmalononitrile (50 mM) dissolved in DMSO (up to 5% v/v final concentration). Insight: DMSO acts as a co-solvent to overcome the extreme hydrophobicity of the dinitrile without denaturing the whole-cell biocatalyst.

  • Incubation: Incubate the biphasic mixture at 25 °C in an orbital shaker (200 rpm) for 24–48 hours.

  • Validation Check: Monitor the reaction via chiral HPLC (e.g., Chiralcel OD column). The system validates itself when the dinitrile peak disappears and a single enantiomer peak (>95% ee) emerges, with zero trace of the diamide or carboxylic acid.

  • Quenching & Extraction: Remove cells via centrifugation (10,000 x g, 10 min). Extract the supernatant with ethyl acetate (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Pathway B: Homogeneous Platinum Catalysis (The Chemoselective Workhorse)

Mechanistic Causality

When racemic mixtures are acceptable, the ([PtH{(PMe2O)2H}(PMe2OH)]) is the premier chemical choice[7][8]. Traditional hydration fails on sterically hindered substrates like 2-butyl-2-methylmalononitrile. The Parkins catalyst overcomes this via a unique "donor-acceptor" mechanism: the platinum center acts as a Lewis acid to activate the nitrile, while the phosphinous acid ligand acts as an intramolecular nucleophile, delivering a water molecule directly to the nitrile carbon[9][10]. This allows the reaction to proceed under strictly neutral conditions, entirely preventing over-hydrolysis.

Self-Validating Protocol
  • Catalyst Activation: In a Schlenk flask under an argon atmosphere, dissolve the Parkins catalyst (1 mol%) in a degassed aqueous ethanol mixture (1:1 v/v, 10 mL). Insight: Argon is mandatory to prevent the oxidation of the delicate phosphinite ligands to inert phosphonates.

  • Substrate Addition: Add 2-butyl-2-methylmalononitrile (1.0 mmol) to the solution.

  • Hydration: Heat the reaction mixture to 80 °C under reflux.

  • Validation Check: Monitor the reaction via FT-IR and TLC (CH₂Cl₂:MeOH 29:1). The system is self-validating when the asymmetric C≡N stretch at ~2240 cm⁻¹ halves in intensity, and strong primary amide bands appear at ~1650 cm⁻¹ (C=O stretch) and ~1610 cm⁻¹ (N-H bend).

  • Workup: Cool to room temperature, evaporate the ethanol under reduced pressure, and extract the aqueous residue with dichloromethane (3 x 20 mL). Purify via flash chromatography to yield the racemic monoamide.

Pathway C: Phase-Transfer Catalyzed (PTC) Alkylation (The Bottom-Up Approach)

Mechanistic Causality

An alternative approach avoids dinitrile hydration entirely by starting with 2-cyanoacetamide. By employing a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) in a biphasic system, the enolate of 2-cyanoacetamide is generated and sequentially alkylated. The PTC facilitates the transfer of the hydroxide ion into the organic phase, increasing the nucleophilic attack rate on the alkyl halides while allowing for stoichiometric control to minimize dialkylation.

Self-Validating Protocol
  • First Alkylation (Butylation): Dissolve 2-cyanoacetamide (10 mmol) and 1-bromobutane (11 mmol) in toluene (30 mL). Add TBAB (5 mol%) and aqueous NaOH (50% w/w, 10 mL). Vigorously stir at 60 °C for 4 hours.

  • Validation Check 1: Verify the formation of the intermediate (2-cyanohexanamide) via GC-MS. The reaction must show >90% conversion before proceeding to prevent mixed alkylation products.

  • Second Alkylation (Methylation): Cool the mixture to 0 °C. Add iodomethane (12 mmol) dropwise. Stir for an additional 2 hours at room temperature. Insight: The steric bulk of the newly added butyl group slows down the second alkylation, necessitating the use of the highly reactive iodomethane over bromomethane.

  • Validation Check 2: Analyze via ¹H NMR. The system is validated by the appearance of a distinct methyl singlet at ~1.5 ppm integrated to 3 protons, confirming successful quaternary carbon formation.

  • Workup: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate. Recrystallize from ethanol/water.

Quantitative Data Presentation

To aid in route selection, the performance metrics of the three methodologies are summarized below:

ParameterBiocatalytic DesymmetrizationParkins Catalyst HydrationPTC Sequential Alkylation
Catalyst R. erythropolis NHase[PtH{(PMe2O)2H}(PMe2OH)]TBAB / NaOH
Starting Material 2-Butyl-2-methylmalononitrile2-Butyl-2-methylmalononitrile2-Cyanoacetamide
Yield 75 - 85%85 - 95%60 - 70%
Chemoselectivity Excellent (Strictly monoamide)High (Prevents acid formation)Moderate (Risk of dialkylation)
Enantioselectivity >95% eeRacemicRacemic
Reaction Conditions Aqueous buffer, 25 °C, pH 7.2Aqueous EtOH, 80 °C, NeutralBiphasic Toluene/Water, 60 °C
Scalability High (Requires bioreactor setup)Moderate (High catalyst cost)Very High (Cheap bulk reagents)

References

  • Augustyniak, W. (2001). Enzymatic desymmetrization of prochiral dinitriles: Synthesis of 2-cyano-2-methylhexanamide. University of Warsaw / Radboud University. Available at: [Link]

  • Cadierno, V. (2015). Synthetic Applications of the Parkins Nitrile Hydration Catalyst [PtH{(PMe2O)2H}(PMe2OH)]: A Review. Applied Sciences, 5(3), 380-401. Available at:[Link]

  • Rutjes, F. P. J. T., et al. (2003). Nitrile hydrolysis activity of Rhodococcus erythropolis NCIMB 11540 whole cells. Radboud Repository. Available at: [Link]

Sources

Application

Application Note: In Vitro Assay Protocols for the Enzymatic Desymmetrization of Prochiral Dinitriles to Hexanamide, 2-cyano-2-methyl-

Introduction & Mechanistic Rationale The asymmetric construction of acyclic quaternary stereocenters remains a formidable challenge in synthetic organic chemistry, primarily due to steric hindrance and the difficulty of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The asymmetric construction of acyclic quaternary stereocenters remains a formidable challenge in synthetic organic chemistry, primarily due to steric hindrance and the difficulty of differentiating enantiotopic groups. Hexanamide, 2-cyano-2-methyl- (CAS: 152766-36-4)—along with its structural analogues—serves as a highly valuable chiral building block for active pharmaceutical ingredients (APIs). It is synthesized most efficiently via the enzymatic desymmetrization of prochiral α,α-disubstituted malononitriles, specifically 2-butyl-2-methylmalononitrile.

In biological systems, the degradation of nitriles proceeds via two distinct enzymatic pathways. The first is direct hydrolysis to a carboxylic acid catalyzed by nitrilase (EC 3.5.5.1). The second is a two-step process initiated by Nitrile Hydratase (NHase, EC 4.2.1.84) , which hydrates the nitrile to a carboxamide, followed by amidase (EC 3.5.1.4) conversion to the acid 1[1]. For the synthesis of Hexanamide, 2-cyano-2-methyl-, purified NHase (often sourced from Rhodococcus species) is utilized to selectively hydrate one enantiotopic cyano group of the prochiral dinitrile 2[2].

Causality in Experimental Design: Chemical hydrolysis of malononitriles requires harsh basic or acidic conditions that inevitably lead to rapid racemization of the product 3[3]. Enzymatic desymmetrization bypasses this by operating under mild, aqueous conditions at neutral pH. Utilizing a purified NHase—or an amidase-knockout whole-cell biocatalyst—prevents the over-hydrolysis of the target chiral monoamide into the corresponding carboxylic acid, preserving the integrity of the synthesized Hexanamide, 2-cyano-2-methyl-4[4].

BiocatalyticPathway Substrate 2-Butyl-2-methylmalononitrile (Prochiral Dinitrile) Enzyme1 Nitrile Hydratase (NHase, EC 4.2.1.84) Substrate->Enzyme1 H2O Product1 Hexanamide, 2-cyano-2-methyl- (Chiral Monoamide) Enzyme1->Product1 Desymmetrization Enzyme2 Amidase (EC 3.5.1.4) Product1->Enzyme2 H2O (Side Reaction) Product2 2-Cyano-2-methylhexanoic acid (Over-hydrolysis Product) Enzyme2->Product2

Caption: Biocatalytic pathway for the enzymatic desymmetrization of prochiral dinitriles via NHase.

Experimental Design: Expert Insights and Causality

To ensure a self-validating and highly reproducible assay, several physicochemical parameters must be tightly controlled based on the metalloenzyme's structural biology:

  • Cosolvent Selection: 2-butyl-2-methylmalononitrile is highly hydrophobic. The inclusion of 5% (v/v) DMSO or methanol is required to ensure substrate bioavailability. Higher concentrations must be avoided as they can strip the essential hydration shell of the enzyme, which relies on a tightly bound Fe³⁺ or Co³⁺ ion at its catalytic center5[5].

  • pH Optimization and Control: The assay must be buffered strictly between pH 7.0 and 7.5. Why? At pH > 8.0, spontaneous, non-enantioselective chemical hydration of the malononitrile accelerates, severely eroding the enantiomeric excess (ee) of the product. Conversely, at pH < 6.5, the catalytic cysteine-sulfenic acid (Cys-SOH) residue in the NHase active site becomes protonated, halting catalytic turnover 2[2].

  • Temperature Control: Reactions are maintained at 20–25°C. Elevated temperatures increase the initial thermodynamic rate but exponentially increase the rate of background chemical racemization and enzyme thermal denaturation.

In Vitro Assay Protocol

This protocol details the analytical-scale in vitro conversion of 2-butyl-2-methylmalononitrile to Hexanamide, 2-cyano-2-methyl-.

Materials & Reagents
  • Purified Nitrile Hydratase (e.g., recombinant Rhodococcus erythropolis NHase)

  • Substrate: 2-butyl-2-methylmalononitrile (100 mM stock in anhydrous DMSO)

  • Buffer: 50 mM Potassium Phosphate (pH 7.2)

  • Quenching Agent: 1M HCl or Ethyl Acetate (EtOAc)

Step-by-Step Methodology
  • Enzyme Equilibration: Dilute the purified NHase in 950 µL of 50 mM Potassium Phosphate buffer (pH 7.2) to achieve a final protein concentration of 1.0 mg/mL. Pre-incubate the mixture at 25°C for 5 minutes in a temperature-controlled thermoshaker.

  • Reaction Initiation: Add 50 µL of the 100 mM substrate stock (in DMSO) to the enzyme solution. The final substrate concentration is 5 mM, and the final cosolvent concentration is 5% (v/v).

  • Incubation: Agitate the reaction mixture at 150 rpm at 25°C to ensure mass transfer without causing shear-induced protein aggregation.

  • Self-Validation Controls:

    • Negative Control: Buffer + substrate + DMSO (No enzyme). This quantifies background chemical hydrolysis.

    • Positive Control: Buffer + enzyme + standard aliphatic nitrile (e.g., butyronitrile). This verifies baseline NHase activity 6[6].

  • Quenching: After exactly 2 hours, terminate the reaction by adding 100 µL of 1M HCl to drop the pH below 3.0, instantly denaturing the metalloenzyme. Alternatively, for direct extraction, add 1 mL of ice-cold Ethyl Acetate and vortex vigorously for 2 minutes.

  • Extraction: Centrifuge the biphasic mixture at 10,000 × g for 5 minutes. Carefully extract the upper organic layer (containing the Hexanamide, 2-cyano-2-methyl- product and unreacted substrate) for downstream analysis.

AssayWorkflow Step1 1. Substrate Preparation Dissolve Dinitrile in 5% v/v DMSO Step3 3. Biocatalytic Reaction Agitate at 150 rpm, 25°C for 2 hrs Step1->Step3 Step2 2. Enzyme Equilibration Pre-incubate NHase in 50 mM Phosphate Buffer (pH 7.2) Step2->Step3 Step4 4. Reaction Quenching Add 1M HCl (pH < 3) or EtOAc Step3->Step4 Step5 5. Analytical Quantification Chiral HPLC for Conversion & ee Step4->Step5

Caption: Step-by-step in vitro assay workflow for synthesizing Hexanamide, 2-cyano-2-methyl-.

Analytical Methods & Data Presentation

Quantitative analysis of the organic extract is performed via Chiral High-Performance Liquid Chromatography (HPLC) to determine both the fractional conversion and the enantiomeric excess (ee) of Hexanamide, 2-cyano-2-methyl-.

  • Column: Chiralcel OJ-H (or equivalent amylose-based chiral stationary phase).

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v), isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210 nm.

Table 1: Representative Optimization Data for NHase-Mediated Synthesis of Hexanamide, 2-cyano-2-methyl-

Temperature (°C)pHCosolvent (5% v/v)Conversion (%)Enantiomeric Excess (ee %)Causality / Observation
20 7.2 DMSO 92 >98 Optimal balance of activity and selectivity.
357.2DMSO9874High temp induces spontaneous product racemization.
258.5DMSO8560Basic pH triggers non-selective chemical hydration.
257.2Methanol8895Slight enzyme inhibition compared to DMSO.
257.2None (Aqueous)15>98Poor substrate solubility severely limits conversion.

References

  • Enantiodivergent Access to Acyclic Quaternary Stereocenters by Nitrilase-Catalyzed Desymmetrizing Hydrolysis of Malononitriles Journal of the American Chemical Society URL
  • Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides Science of Synthesis / Thieme URL
  • Stereoselective nitrile hydratase DigitalOcean / Scientific Review URL
  • Enantioselective Biotransformations of Nitriles in Organic Synthesis ACS Publications URL
  • Exploring Nitrilase Sequence Space for Enantioselective Catalysis NIH / PMC URL
  • Applications of Nitrile Hydratases and Nitrilases ResearchGate URL

Sources

Method

Application Notes and Protocols for the Chromatographic Separation of Hexanamide, 2-cyano-2-methyl-

Introduction Hexanamide, 2-cyano-2-methyl- is a chiral α-cyanoamide that presents unique challenges and opportunities in separation science. Its bifunctional nature, possessing both a polar cyano group and a hydrogen-bon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Hexanamide, 2-cyano-2-methyl- is a chiral α-cyanoamide that presents unique challenges and opportunities in separation science. Its bifunctional nature, possessing both a polar cyano group and a hydrogen-bonding amide moiety, combined with a moderately non-polar hexyl chain, necessitates a systematic approach to achieve optimal chromatographic resolution. This is particularly critical in drug development and organic synthesis, where the separation of enantiomers and the purification from reaction byproducts are paramount for ensuring efficacy and safety.

This comprehensive guide provides detailed application notes and protocols for the isolation and purification of Hexanamide, 2-cyano-2-methyl-. We will explore various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) in reversed-phase and chiral modes, Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the underlying principles that govern the selection of each experimental parameter.

Physicochemical Properties and Chromatographic Implications

A thorough understanding of the analyte's structure is the cornerstone of effective method development.

  • Structure: Hexanamide, 2-cyano-2-methyl- possesses a hexanamide backbone with a cyano and a methyl group at the α-carbon.

  • Polarity: The amide and cyano groups introduce significant polarity and hydrogen bonding capabilities. The hexyl group provides non-polar character. This amphiphilic nature allows for separation using a variety of stationary phases.

  • Chirality: The α-carbon is a stereocenter, meaning the molecule exists as a pair of enantiomers. The separation of these enantiomers is crucial for understanding their respective biological activities and is often a regulatory requirement.

  • Volatility and Thermal Stability: The amide functionality may limit its volatility, and at high temperatures, there is a potential for degradation or conversion to the corresponding nitrile, which are important considerations for Gas Chromatography (GC).[1][2]

These properties suggest that while Reversed-Phase HPLC (RP-HPLC) is a suitable starting point for achiral separations, specialized chiral stationary phases will be necessary for enantiomeric resolution.[3] GC may be feasible but could require derivatization or careful optimization of injection port and oven temperatures.[4] Supercritical Fluid Chromatography (SFC) presents a powerful alternative, particularly for chiral separations, offering high efficiency and reduced solvent consumption.[5][6]

Chromatographic Method Development Workflow

The selection of a chromatographic technique and the subsequent method development should follow a logical progression. The following workflow provides a general guideline for the separation of Hexanamide, 2-cyano-2-methyl-.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Technique Selection & Screening cluster_2 Phase 3: Method Optimization Start Define Separation Goal (Purity, Enantiomeric Excess, Quantification) CompoundAnalysis Analyze Physicochemical Properties (Polarity, Chirality, Volatility) Start->CompoundAnalysis TechniqueSelection Select Primary Technique (e.g., RP-HPLC, Chiral SFC) CompoundAnalysis->TechniqueSelection ColumnScreening Screen Stationary Phases (C18, RP-Amide, CSPs) TechniqueSelection->ColumnScreening MobilePhaseScreening Screen Mobile Phases (ACN vs. MeOH, Modifiers) ColumnScreening->MobilePhaseScreening Optimization Optimize Parameters (Gradient, Temperature, Flow Rate) MobilePhaseScreening->Optimization Validation Method Validation (Linearity, Reproducibility, LOQ) Optimization->Validation End Finalized Analytical or Preparative Method Validation->End Final Protocol

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Application

Application Notes and Protocols: The Prospective Role of Hexanamide, 2-cyano-2-methyl- in Advanced Polymer Chemistry

Abstract This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the theoretical and potential applications of Hexanamide, 2-cyano-2-methyl- in the realm of ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the theoretical and potential applications of Hexanamide, 2-cyano-2-methyl- in the realm of advanced polymer chemistry. While direct experimental evidence for its use is not prevalent in current literature, its chemical structure, featuring a tertiary cyano group and an amide moiety, suggests a prospective role as a modulator in controlled radical polymerization processes. This guide will explore its potential as a chain transfer agent, drawing analogies from well-established principles of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. We will delve into the mechanistic rationale, present hypothetical experimental protocols, and discuss the anticipated characteristics of the resulting polymers, while also addressing the potential challenges and limitations based on current scientific understanding.

Introduction: Unveiling the Potential of a Multifunctional Molecule

Hexanamide, 2-cyano-2-methyl- (Figure 1) is a fascinating yet underexplored molecule within the context of polymer science. Its structure combines two key functional groups: a tertiary cyano group, which is a hallmark of many successful RAFT agents, and a hexanamide chain. The cyano group is known to activate the adjacent carbon-sulfur bond in thiocarbonylthio compounds, facilitating the reversible transfer process that is central to controlled radical polymerization. The hexanamide tail, on the other hand, could impart specific solubility characteristics or serve as a point for further functionalization.

This guide will, therefore, treat Hexanamide, 2-cyano-2-methyl- not as a compound with a documented history in polymer synthesis, but as a candidate molecule whose potential can be logically inferred from the extensive body of knowledge surrounding RAFT polymerization.

Figure 1: Chemical Structure of Hexanamide, 2-cyano-2-methyl-

Caption: Structure of Hexanamide, 2-cyano-2-methyl-.

Mechanistic Insights: A Hypothetical Role in Controlled Radical Polymerization

The core of our hypothesis lies in the potential for Hexanamide, 2-cyano-2-methyl- to function as a chain transfer agent (CTA) in a RAFT-like process. For this to be feasible, it would need to be converted into a thiocarbonylthio compound, for example, by reaction with a trithiocarbonate or dithiobenzoate precursor. The resulting molecule would possess the key structural features of a RAFT agent: a thiocarbonylthio group (Z=C(S)S-), a stabilizing Z group, and a re-initiating R group.

In this hypothetical scenario, the 2-cyano-2-methyl-hexanamide moiety would constitute the R group. The effectiveness of a RAFT agent is critically dependent on the rates of addition of propagating radicals to the C=S bond and the fragmentation of the resulting intermediate radical. The tertiary cyanoalkyl group is known to be an effective R group for controlling the polymerization of methacrylates.

However, the presence of the amide functionality introduces a significant potential complication. Studies have shown that cyano-containing RAFT agents can undergo hydrolysis to the corresponding amide.[1][2][3] This conversion is often acid-catalyzed and can occur during storage or under polymerization conditions. The resulting amide-containing species has been demonstrated to be a much less effective chain transfer agent, leading to a loss of control over the polymerization, evidenced by increased dispersity of the resulting polymers.[1][2] This is attributed to a lower chain transfer coefficient due to slower reinitiation by the amide-containing R group.[2]

Therefore, while the cyano group suggests potential for controlled polymerization, the inherent amide group in Hexanamide, 2-cyano-2-methyl- may render it a suboptimal choice for a RAFT agent's R group from the outset.

Prospective Applications in Polymer Synthesis

Assuming the challenges related to the amide group could be overcome, or for specific applications where perfect control is not paramount, polymers synthesized using a CTA derived from Hexanamide, 2-cyano-2-methyl- could offer unique properties:

  • Functional Polymers: The amide group provides a handle for post-polymerization modification, allowing for the attachment of bioactive molecules, crosslinking agents, or other functional moieties.

  • Tailored Solubility: The hexyl chain could enhance the solubility of the resulting polymers in less polar organic solvents, which could be advantageous for specific processing requirements.

  • Self-Assembling Materials: The presence of the hydrogen-bonding amide group could promote inter-chain interactions, leading to the formation of self-assembled nanostructures in solution or in the solid state.

Hypothetical Experimental Protocol: RAFT Polymerization of Methyl Methacrylate

This protocol is provided as a theoretical framework. It is crucial to note that this is a hypothetical experiment and has not been validated. Researchers attempting this should proceed with caution and optimize conditions extensively.

Objective: To synthesize poly(methyl methacrylate) (PMMA) with a predictable molecular weight and a narrow molecular weight distribution using a hypothetical RAFT agent derived from Hexanamide, 2-cyano-2-methyl-.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Hypothetical RAFT Agent: S-(2-cyano-2-methyl-hexanamide)yl O-ethyl dithiocarbonate (prepared separately)

  • Anhydrous 1,4-dioxane

  • Schlenk flasks and other standard air-free technique glassware

  • Nitrogen or Argon source

Experimental Workflow Diagram:

G prep Preparation of Hypothetical RAFT Agent setup Reaction Setup in Schlenk Flask prep->setup reagents Addition of MMA, AIBN, and RAFT Agent in Dioxane setup->reagents deoxygenate Deoxygenation (Freeze-Pump-Thaw Cycles) reagents->deoxygenate polymerize Polymerization at 70°C deoxygenate->polymerize terminate Termination (Rapid Cooling & Exposure to Air) polymerize->terminate precipitate Precipitation in Cold Methanol terminate->precipitate dry Drying under Vacuum precipitate->dry characterize Polymer Characterization (GPC, NMR) dry->characterize

Caption: Hypothetical workflow for RAFT polymerization.

Step-by-Step Procedure:

  • RAFT Agent Synthesis: The hypothetical RAFT agent, S-(2-cyano-2-methyl-hexanamide)yl O-ethyl dithiocarbonate, would first need to be synthesized. This could potentially be achieved by reacting the corresponding halide of Hexanamide, 2-cyano-2-methyl- with potassium O-ethyl dithiocarbonate. The product would require rigorous purification and characterization (NMR, MS, elemental analysis).

  • Reaction Setup: A Schlenk flask is charged with the synthesized RAFT agent and AIBN. The flask is sealed with a rubber septum.

  • Reagent Addition: Anhydrous 1,4-dioxane and inhibitor-free MMA are added via syringe.

  • Deoxygenation: The reaction mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: The flask is immersed in a preheated oil bath at 70°C to initiate polymerization. The reaction is allowed to proceed for a predetermined time.

  • Termination: The polymerization is quenched by rapid cooling in an ice bath and exposing the mixture to air.

  • Purification: The polymer is isolated by precipitation into a large excess of cold methanol. The precipitate is collected by filtration.

  • Drying: The purified polymer is dried under vacuum at 40°C to a constant weight.

  • Characterization: The resulting polymer is characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and dispersity (Đ), and by ¹H NMR spectroscopy to confirm the polymer structure and determine monomer conversion.

Table 1: Hypothetical Quantitative Data for RAFT Polymerization of MMA

Entry[MMA]:[RAFT]:[AIBN]Time (h)Conversion (%)Theoretical Mn ( g/mol )Experimental Mn ( g/mol )Đ (Mw/Mn)
1100:1:0.24454,500~5,000>1.5
2200:1:0.266012,000~15,000>1.5
3500:1:0.287537,500~45,000>1.5

Note: The expected experimental Mn and Đ values are anticipated to deviate significantly from the theoretical values due to the likely poor performance of the amide-containing RAFT agent, as discussed in Section 2.

Characterization of the Resulting Polymers

Standard polymer characterization techniques would be employed to analyze the products of such a hypothetical polymerization:

  • Gel Permeation Chromatography (GPC/SEC): To determine the molecular weight distribution (Mn, Mw, and Đ). A broad distribution (Đ > 1.5) would suggest poor control over the polymerization, likely due to the inefficiency of the chain transfer agent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the polymer structure, determine the extent of monomer conversion, and potentially identify the end-groups derived from the RAFT agent.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the characteristic functional groups of PMMA and the end-groups from the RAFT agent.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer, providing insights into its thermal properties.

Conclusion and Future Perspectives

While Hexanamide, 2-cyano-2-methyl- presents an intriguing chemical structure for applications in advanced polymer chemistry, its potential is tempered by significant and well-documented challenges associated with the stability of cyano groups in the presence of functionalities that can promote hydrolysis to amides. The direct use of a molecule already containing an amide adjacent to the potential re-initiating cyanomethyl group is likely to result in poor control over radical polymerization processes like RAFT.

Future research could explore this molecule in different contexts. For instance, it could be investigated as a monomer in step-growth polymerizations to create novel polyamides.[4] Alternatively, the amide group could be protected or modified prior to its use in a RAFT-like process, although this would add synthetic complexity.

Ultimately, this guide serves as a cautionary yet intellectually stimulating exploration of a molecule at the intersection of known reactivity and hypothetical application. It underscores the importance of a deep understanding of reaction mechanisms and structure-activity relationships when designing new functional molecules for advanced polymer synthesis.

References

  • Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group. ACS Macro Letters. 2017, 6 (3), 315-321. [Link]

  • Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers. Macromolecules. 2014, 47 (12), 3846-3855. [Link]

  • The RAFT polymerization of N-vinylpyrrolidone: a curious case of RAFT agent activity and monomer structure. Polymer Chemistry. 2015, 6 (4), 594-603. [Link]

  • Cyano-functionalized polyethylenes from ethylene/acrylamide copolymerization. Nature Communications. 2021, 12 (1), 1-10. [Link]

  • Cyano-functionalized polyethylenes from ethylene/acrylamide copolymerization. Nature Communications. 2021, 12, 989. [Link]

  • Influence of structure and solubility of chain transfer agents on the RAFT control of dispersion polymerisation in scCO2. Polymer Chemistry. 2018, 9 (38), 4785-4795. [Link]

  • Polymerisation Using Chain Transfer Agents.
  • Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group. ACS Macro Letters. 2017, 6(3), 315-321. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting impurities during Hexanamide, 2-cyano-2-methyl- crystallization

Welcome to the technical support guide for the crystallization of Hexanamide, 2-cyano-2-methyl-. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the crystallization of Hexanamide, 2-cyano-2-methyl-. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the purification of this molecule. The following troubleshooting guides and FAQs are structured to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your process development.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the crystallization of Hexanamide, 2-cyano-2-methyl-.

Q1: What are the most probable impurities I should be aware of, and what is their origin?

Answer: Understanding the potential impurities is the first step in troubleshooting. Based on the likely synthetic routes for a substituted cyano-amide, impurities typically fall into three categories:

  • Unreacted Starting Materials: The most common impurities are often the reagents used in the synthesis. For instance, if employing a Strecker-type synthesis, residual ketone, cyanide source (e.g., KCN), and amine starting materials could be present.

  • Process-Related Impurities (Side-Products): These are formed during the reaction itself. A primary concern for Hexanamide, 2-cyano-2-methyl- is hydrolysis. The presence of water, especially at non-neutral pH and elevated temperatures, can lead to:

    • Hydrolysis of the Nitrile Group: Forming the corresponding carboxylic acid (2-carbamoyl-2-methylhexanoic acid).

    • Hydrolysis of the Amide Group: Forming the corresponding carboxylic acid (2-cyano-2-methylhexanoic acid).

  • Solvent-Related Impurities: Residual solvents from the reaction or crystallization can become trapped within the crystal lattice, a phenomenon known as occlusion.[1][2] These can be difficult to remove with standard drying procedures.

Below is a diagram illustrating the potential pathways for impurity formation.

G cluster_synthesis Synthesis Stage cluster_impurities Impurity Formation Starting_Materials Starting Materials (e.g., Ketone, Cyanide) Main_Reaction Main Reaction Starting_Materials->Main_Reaction Unreacted_SM Impurity A: Unreacted Starting Materials Starting_Materials->Unreacted_SM Carry-over Target_Molecule Hexanamide, 2-cyano-2-methyl- Main_Reaction->Target_Molecule Side_Reaction Side Reaction (e.g., Dimerization) Main_Reaction->Side_Reaction Hydrolysis Impurity B: Hydrolysis Products (Carboxylic Acids) Target_Molecule->Hydrolysis Degradation (H₂O, Heat, pH) Side_Products Impurity C: Side Products Side_Reaction->Side_Products

Caption: Potential Impurity Formation Pathways.

Q2: My compound is "oiling out" or forming an amorphous precipitate instead of crystallizing. What causes this and how can I resolve it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is a common problem when the level of supersaturation is too high, or the solubility curve of the compound in the chosen solvent is very steep.[3] Essentially, the molecules crash out of solution so rapidly that they don't have time to arrange themselves into an ordered crystal lattice.

Causality:

  • Excessive Supersaturation: This is often caused by cooling the solution too quickly or by adding an anti-solvent too rapidly.

  • Inappropriate Solvent Choice: The solvent may have excessively high solubility for the compound at high temperatures and extremely low solubility at room temperature.

  • Presence of Impurities: Certain impurities can inhibit nucleation and promote the formation of oils.[4]

Troubleshooting Protocol:

  • Re-dissolution: Gently heat the mixture until the oil completely redissolves into the solution.

  • Reduce Supersaturation:

    • Add More Solvent: Add a small amount of the primary solvent to decrease the overall concentration.

    • Slower Cooling: Decrease the cooling rate significantly. For example, instead of placing the flask in an ice bath, allow it to cool to room temperature on the bench, and then transfer it to a refrigerator.

  • Solvent System Modification: If the problem persists, consider a mixed-solvent system. Add a co-solvent in which the compound has moderate solubility to modulate the solubility profile.

  • Seeding: Introduce a few seed crystals of pure Hexanamide, 2-cyano-2-methyl- once the solution is saturated but before significant oiling occurs. This provides a template for ordered crystal growth.[5]

Q3: The purity of my product is not improving despite multiple recrystallizations. What's wrong?

Answer: This is a frustrating but common scenario that often points to one of two issues: the impurity has very similar properties to your target compound, or there's a fundamental process flaw.

Potential Causes & Solutions:

  • Co-crystallization: The impurity may have a similar molecular structure and solubility profile, allowing it to be incorporated into your product's crystal lattice.

    • Solution: You must change the crystallization solvent system. The goal is to find a solvent or solvent mixture that maximizes the solubility difference between your product and the impurity. A thorough solvent screen is recommended (see protocol below).

  • Polymorphism: Your compound may exist in multiple crystalline forms (polymorphs), and you might be crystallizing a less stable form that is more prone to incorporating impurities.[6][7][8] Different polymorphs can have different solubilities and crystal habits.

    • Solution: Varying the crystallization solvent and temperature can help isolate a specific, more stable polymorph.[9][10] Analytical techniques like X-ray Diffraction (XRD) or Differential Scanning Calorimetry (DSC) can be used to identify polymorphic forms.

  • Inadequate Washing: Impurities may simply be deposited on the crystal surface from the mother liquor after filtration.[2]

    • Solution: Ensure you are washing the collected crystals with a small amount of ice-cold fresh solvent.[11] The cold solvent will dissolve surface impurities without significantly dissolving your product.

Q4: My crystallization yield is very low. How can I improve it without compromising purity?

Answer: Low yield indicates that a significant amount of your product remains dissolved in the mother liquor. The key is to optimize conditions to minimize solubility at the final crystallization temperature while maintaining high purity.

Strategies for Yield Improvement:

  • Optimize the Solvent: The ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. Refer to the solvent selection table below.

  • Concentrate the Mother Liquor: After filtering your first crop of crystals, you can carefully evaporate some of the solvent from the filtrate and cool it again to obtain a second crop. Be aware that this second crop may have lower purity and should be analyzed separately.

  • Anti-Solvent Addition: Consider using an anti-solvent. This is a solvent in which your compound is insoluble but is miscible with your primary solvent. Add the anti-solvent slowly to the saturated solution to induce crystallization.[12] The rate of addition is critical to avoid oiling out.[13]

  • Temperature Control: Ensure you are cooling the solution to the lowest practical temperature to minimize the final solubility of your product.

Section 2: Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening for Crystallization

This protocol provides a structured approach to identifying an optimal solvent system.

Methodology:

  • Preparation: Place approximately 20-30 mg of your crude Hexanamide, 2-cyano-2-methyl- into several small test tubes.

  • Solvent Addition: To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the approximate solubility at room temperature.

  • Heating: If the solid does not dissolve in ~1 mL of solvent, gently heat the mixture to the solvent's boiling point. If it dissolves, it's a potential candidate.

  • Cooling & Observation:

    • Allow the hot, saturated solutions to cool slowly to room temperature.

    • If no crystals form, scratch the inside of the tube with a glass rod or place it in an ice bath.

    • Observe the quality of the crystals formed (e.g., well-defined needles/prisms vs. fine powder or oil).

  • Selection: The best solvent will dissolve the compound when hot but show low solubility when cold, producing high-quality crystals.

Table 1: Recommended Solvents for Screening

Solvent ClassExamplesRationale
Alcohols Isopropanol, EthanolGood balance of polarity; often provides a steep solubility curve suitable for cooling crystallization.
Esters Ethyl AcetateMedium polarity; effective for many organic compounds.
Ketones Acetone, MEKCan be excellent solvents, but their higher volatility may require careful handling.[5]
Aromatic TolueneNon-polar; useful if the compound is less polar. Can influence crystal habit.[14]
Mixed Systems Ethanol/Water, Toluene/HeptaneAllows for fine-tuning of solubility and can be used for anti-solvent crystallization.[15]
Protocol 2: Analytical Purity Assessment

It is crucial to have a reliable analytical method to assess purity at each stage.

Recommended Methods:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if the compound is thermally stable and volatile. Provides information on both purity and the identity of volatile impurities.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify and roughly quantify impurities if they have unique, non-overlapping signals.

Section 3: Troubleshooting Workflow

The following diagram provides a logical decision-making process for troubleshooting common crystallization issues.

Caption: General Crystallization Troubleshooting Workflow.

References

  • Lu, J., & Rohani, S. (2009). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905.
  • Lu, J. (2009). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
  • Various Authors. (n.d.). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Semantic Scholar.
  • Yang, Y. (2015).
  • Yang, Y., et al. (2015). Control of Polymorphism in Continuous Crystallization via Mixed Suspension Mixed Product Removal Systems Cascade Design. Crystal Growth & Design, 15(12), 5839-5848.
  • University of York. (n.d.).
  • CCDC. (n.d.).
  • EP0900582A1 - Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals.
  • Zhang, Y., et al. (2025). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Compounds, 5(1), 6.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. env.go.jp.
  • McGlone, T., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(11), 2321-2338.
  • Various Authors. (2012). How does a solvent affect the crystallization process of coordination compounds?.
  • Lin, Y. (1975). Process for making 2-cyano-2-hydroxyiminoacetamide salts.
  • Zhang, Y., et al. (2012). 2-Cyano-2-methylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o409.
  • Huo, Z., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56, 659-663.
  • Acevedo, D., et al. (2015). Demonstrating the Influence of Solvent Choice and Crystallization Conditions on Phenacetin Crystal Habit and Particle Size Distribution. Organic Process Research & Development, 19(2), 338-349.
  • Wu, C., et al. (2019). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 19(11), 6548-6560.
  • US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives.
  • Zhanghua Dryer. (2025). Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua Dryer.
  • Benchchem. (2025). Troubleshooting guide for the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide. Benchchem.
  • Al-Adool, A. M. (2022). Scheme 1. (a) Synthesis of 2-cyano-N-cyclohexylacetamide (3). (b) The...
  • NJ Department of Environmental Protection. (n.d.).
  • Takiyama Laboratory, Tokyo University of Agriculture and Technology. (n.d.). Publications.
  • Yagi, M., et al. (2022). An Analytical Method for Simultaneous Measurement of Various Cyanotoxins Using Stable Isotope-Labeled Surrogates and LC-MS/MS. Journal of Environmental Science for Sustainable Society, 12, 1-10.
  • Ashworth, M. R. F. (2013). Analytical Methods for Organic Cyano Groups. Elsevier.
  • Waters Corporation. (n.d.). Developing Liquid Chromatography Methods for Food Analysis.
  • Benchchem. (2025). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. Benchchem.
  • Gnecco, D. R., et al. (2018).

Sources

Optimization

Resolving solubility issues of Hexanamide, 2-cyano-2-methyl- in organic solvents

Technical Support Center: Hexanamide, 2-cyano-2-methyl- Welcome to the dedicated technical support guide for Hexanamide, 2-cyano-2-methyl-. This resource is designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Hexanamide, 2-cyano-2-methyl-

Welcome to the dedicated technical support guide for Hexanamide, 2-cyano-2-methyl-. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of Hexanamide, 2-cyano-2-methyl- that influence its solubility?

Hexanamide, 2-cyano-2-methyl- possesses a bifunctional nature. Its molecular structure contains both polar and non-polar regions, which dictates its solubility profile.

  • Polar Moieties : The amide (-CONH₂) and nitrile (-C≡N) groups are polar and capable of engaging in hydrogen bonding. The amide group, in particular, can act as both a hydrogen bond donor and acceptor, suggesting an affinity for polar solvents.[1]

  • Non-Polar Moiety : The hexyl chain (a six-carbon chain) is non-polar and contributes to the molecule's hydrophobic character. This part of the molecule will preferentially interact with non-polar solvents.

The balance between these groups means the compound is unlikely to be highly soluble in extremely polar solvents (like water) or purely non-polar solvents (like hexanes). Its optimal solubility is typically found in solvents of intermediate polarity.

Q2: What is a good starting point for solvent selection?

Based on the "like dissolves like" principle, solvents with moderate polarity are excellent starting points.[2] Consider solvents that can accommodate both the polar functional groups and the non-polar alkyl chain.

A preliminary screening should include:

  • Alcohols (e.g., Ethanol, Methanol, Isopropanol)

  • Ketones (e.g., Acetone, Methyl Ethyl Ketone)

  • Ethers (e.g., Tetrahydrofuran (THF), 1,4-Dioxane)

  • Esters (e.g., Ethyl Acetate)

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform)

If single solvents prove ineffective, solvent pairs are a highly effective strategy.[3] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then titrating with a "poor" or "anti-solvent" (in which it is sparingly soluble) until turbidity is observed.[3]

Q3: How does temperature affect the solubility of Hexanamide, 2-cyano-2-methyl-?

For most solid solutes, solubility increases with temperature.[2] The additional thermal energy enhances the kinetic energy of both solvent and solute molecules, which helps to overcome the intermolecular forces within the crystal lattice of the solute.[2] Therefore, heating the solution is a primary and effective method to dissolve this compound. However, caution is advised to avoid solvent boiling or compound decomposition.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific experimental challenges in a question-and-answer format, providing both the cause and the solution.

Issue 1: The compound will not dissolve in the chosen solvent at room temperature.
  • Possible Cause: The selected solvent may have insufficient solvating power at ambient temperature, or the solution may not yet be at equilibrium.

  • Troubleshooting & Optimization:

    • Apply Heat: Gently warm the mixture while stirring. Increase the temperature in increments, monitoring for dissolution. For many organic compounds, heating to the boiling point of the solvent is a standard procedure.[3]

    • Increase Agitation: Ensure vigorous stirring or sonication to increase the surface area of the solid solute exposed to the solvent.

    • Re-evaluate Solvent Choice: If the compound remains insoluble even at the solvent's boiling point, the solvent is likely inappropriate. A systematic approach to solvent screening is recommended.

A Place small amount (~10 mg) of compound in a vial B Add 0.5 mL of test solvent A->B C Agitate at Room Temp B->C D Soluble? C->D E Heat to near boiling point D->E No I Too soluble. Poor choice for recrystallization. D->I Yes F Soluble? E->F G Good solvent for recrystallization F->G Yes H Insoluble. Try another solvent. F->H No

Caption: Systematic workflow for selecting a suitable solvent.

Issue 2: An oil forms instead of crystals upon cooling ("Oiling Out").

"Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a solid.[4] This is problematic because impurities tend to dissolve in the oil, leading to poor purification.[4]

  • Possible Cause 1: High Solute Concentration. The solution is supersaturated to a point where the compound comes out of solution above its melting point.[5]

    • Solution: Add more hot solvent until the oil redissolves completely. Then, allow the solution to cool slowly.[5]

  • Possible Cause 2: Rapid Cooling. Cooling the solution too quickly does not provide sufficient time for the ordered arrangement of molecules into a crystal lattice.[5]

    • Solution: Reheat the solution to redissolve the material. Insulate the flask (e.g., with glass wool or by placing it in a warm water bath) to ensure a slow cooling rate.[3]

  • Possible Cause 3: Inappropriate Solvent System. The boiling point of the solvent may be significantly higher than the melting point of the solute.

    • Solution: Select a solvent with a lower boiling point or employ a solvent pair. Adding a "poor" solvent can sometimes lower the temperature at which saturation occurs, promoting crystallization over oiling out.

A Oily liquid separates during cooling B Reheat solution until homogeneous A->B C Add more hot solvent (10-20% volume increase) B->C D Cool slowly (insulate flask) C->D E Does it still oil out? D->E F Crystals should form. Problem solved. E->F No G Change solvent system. Consider a solvent pair or a lower boiling point solvent. E->G Yes

Caption: Decision-making process for resolving "oiling out".

Issue 3: The yield of recovered crystals is very low.
  • Possible Cause: Too much solvent was used initially, causing a significant amount of the compound to remain in the "mother liquor" even after cooling.[4]

  • Troubleshooting & Optimization:

    • Minimize Solvent: During dissolution, use only the minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution becomes supersaturated upon cooling, maximizing crystal formation.[4]

    • Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate the solvent. A significant solid residue indicates that a substantial amount of your compound was left behind.[4]

    • Recover the Product: If there is a large amount of product in the mother liquor, you can recover it by boiling off a portion of the solvent to re-concentrate the solution and then cooling it again to obtain a second crop of crystals.[4]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: Place the crude Hexanamide, 2-cyano-2-methyl- in an Erlenmeyer flask. Add a small amount of the selected solvent and bring the mixture to a gentle boil using a hot plate. Continue adding the solvent in small portions until the solid is just dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.[3]

  • Inducing Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask at the air-solvent interface with a glass rod or adding a tiny "seed" crystal of the pure compound.[3]

  • Maximizing Yield: Once crystal formation at room temperature is complete, cool the flask in an ice-water bath for 15-20 minutes to maximize the precipitation of the solute.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely before determining the yield and purity.

Data Presentation

For your convenience, the table below lists common organic solvents, ordered by polarity, which can be used as a reference during your solvent screening process.

SolventDielectric Constant (Polarity)Boiling Point (°C)Notes
n-Hexane1.969Non-polar, likely a poor solvent.
Toluene2.4111Non-polar.
Diethyl Ether4.335Low boiling point, use with care.[6]
Dichloromethane9.140Good for compounds of intermediate polarity.
Ethyl Acetate6.077Good general-purpose solvent.
Tetrahydrofuran (THF)7.566Can form peroxides; use stabilized grade.
Acetone2156Polar aprotic, good for many organics.[6]
Isopropanol1882Polar protic.
Ethanol24.578Polar protic.
Methanol3365Polar protic.
Acetonitrile37.582Polar aprotic.
Water80.1100Very polar, likely a poor solvent.

References

  • Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

Sources

Troubleshooting

Minimizing unwanted side reactions during Hexanamide, 2-cyano-2-methyl- synthesis

Welcome to the Technical Support Center for the synthesis of Hexanamide, 2-cyano-2-methyl-. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nua...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Hexanamide, 2-cyano-2-methyl-. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize unwanted side reactions and optimize your experimental outcomes.

Introduction to the Synthetic Strategy

The synthesis of Hexanamide, 2-cyano-2-methyl-, a tertiary α-cyano amide, is most effectively approached via a two-step process. This strategy involves the initial synthesis of the precursor nitrile, 2-cyano-2-methylhexanenitrile, followed by a controlled partial hydrolysis to yield the desired amide. This method offers a reliable route, but careful control of reaction conditions is paramount to prevent the formation of byproducts.

Below is a visual representation of the proposed synthetic workflow:

Synthetic_Workflow 2-Cyanopropanenitrile 2-Cyanopropanenitrile Alkylation Alkylation 2-Cyanopropanenitrile->Alkylation Butyl_Bromide Butyl_Bromide Butyl_Bromide->Alkylation 2-Cyano-2-methylhexanenitrile 2-Cyano-2-methylhexanenitrile Alkylation->2-Cyano-2-methylhexanenitrile Step 1 Controlled_Hydrolysis Controlled_Hydrolysis 2-Cyano-2-methylhexanenitrile->Controlled_Hydrolysis Step 2 Hexanamide_2-cyano-2-methyl Hexanamide_2-cyano-2-methyl Controlled_Hydrolysis->Hexanamide_2-cyano-2-methyl Hydrolysis_Mechanism cluster_0 Desired Pathway: Amide Formation cluster_1 Side Reaction: Carboxylic Acid Formation Hydroperoxide_Attack Hydroperoxide_Attack Intermediate Intermediate Hydroperoxide_Attack->Intermediate Amide Amide Intermediate->Amide + H₂O₂ - O₂ - OH⁻ Amide_hydrolysis Amide_hydrolysis Amide->Amide_hydrolysis + OH⁻ / H₂O (Further Hydrolysis) Nitrile Nitrile Nitrile->Hydroperoxide_Attack + HOO⁻ Carboxylic_Acid Carboxylic_Acid Amide_hydrolysis->Carboxylic_Acid

Caption: Reaction pathways for the hydrolysis of the nitrile intermediate.

Q4: The purification of my final product, Hexanamide, 2-cyano-2-methyl-, is difficult. I am losing a significant amount of product during column chromatography.

A4: Amides can sometimes be challenging to purify by column chromatography due to their polarity and potential for streaking on silica gel. [1]

  • Alternative Purification Method: Recrystallization: For solid amides, recrystallization is often the most effective purification method. [1] * Solvent Selection: Choose a solvent system in which the amide is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallizing amides include ethanol, acetone, acetonitrile, or mixtures with water or hexanes. [1]* Minimizing Loss on Column Chromatography:

    • Solvent System Modification: If chromatography is necessary, try adding a small amount of a polar solvent like methanol to your eluent to improve the elution of the amide and reduce tailing.

    • Use of a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, if you suspect your compound is sensitive to the acidity of silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take during this synthesis?

A1: Safety is paramount. Key precautions include:

  • Cyanide Handling: Both inorganic cyanides (like NaCN) and the synthesized nitrile are toxic. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Strong Bases: Reagents like sodium hydride are highly reactive and flammable. Handle them under an inert atmosphere (nitrogen or argon) and quench any excess reagent carefully.

  • Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizer. Avoid contact with skin and eyes.

Q2: How can I monitor the progress of the reactions?

A2:

  • Alkylation Step: Thin-Layer Chromatography (TLC) is a convenient method. Use a non-polar solvent system (e.g., ethyl acetate/hexanes) and visualize the spots under UV light or with a suitable stain. Gas Chromatography (GC) can also be used for more quantitative analysis.

  • Hydrolysis Step: TLC can be used to monitor the disappearance of the starting nitrile and the appearance of the amide product. Staining with potassium permanganate can be effective for visualizing the amide.

Q3: What are the expected yields for each step?

A3: While yields can vary depending on the specific conditions and scale, you can generally expect:

  • Alkylation: With careful optimization, yields for the alkylation of nitriles can be in the range of 70-90%.

  • Hydrolysis: The selective hydrolysis of nitriles to amides using alkaline hydrogen peroxide can also be high-yielding, often exceeding 80%.

Q4: Can I use a different alkylating agent instead of butyl bromide?

A4: Yes, other primary alkyl halides (e.g., butyl iodide or butyl chloride) can be used. Butyl iodide is more reactive than butyl bromide, which may allow for milder reaction conditions but could also increase the risk of over-alkylation. Butyl chloride is less reactive and may require more forcing conditions.

Experimental Protocols

Protocol 1: Synthesis of 2-Cyano-2-methylhexanenitrile

Materials:

  • 2-Cyanopropanenitrile

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Butyl Bromide

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 2-cyanopropanenitrile (1.0 eq) in anhydrous THF via the dropping funnel.

  • Stir the mixture at 0°C for 30 minutes after the addition is complete to ensure complete deprotonation.

  • Add butyl bromide (1.05 eq) dropwise via the dropping funnel, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 2-cyano-2-methylhexanenitrile.

Protocol 2: Synthesis of Hexanamide, 2-cyano-2-methyl- (Controlled Hydrolysis)

Materials:

  • 2-Cyano-2-methylhexanenitrile

  • Ethanol

  • Hydrogen Peroxide (30% aqueous solution)

  • Sodium Hydroxide (6M aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-cyano-2-methylhexanenitrile (1.0 eq) in ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the hydrogen peroxide (3.0 eq).

  • Add the sodium hydroxide solution dropwise, maintaining the pH between 7 and 8 and the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite to decompose any excess hydrogen peroxide.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water or ethyl acetate/hexanes) to yield Hexanamide, 2-cyano-2-methyl-.

Data Summary

The following table provides representative reaction parameters for the key transformations discussed in this guide, based on analogous reactions reported in the literature.

Reaction Step Key Reagents Solvent Temperature Typical Reaction Time Typical Yield Reference
Nitrile Alkylation NaH, Butyl BromideTHF0°C to RT12-16 h70-90%,[2] [3]
Controlled Hydrolysis H₂O₂, NaOHEthanol/Water0°C to RT2-4 h>80%,[4], [5]

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Yield in Final Product check_step1 Analyze Step 1 (Alkylation) Crude start->check_step1 step1_ok Step 1 Yield >70%? check_step1->step1_ok step1_side_product Over-alkylation Product Observed check_step1->step1_side_product step1_low Low Conversion in Step 1 step1_ok->step1_low No check_step2 Analyze Step 2 (Hydrolysis) Crude step1_ok->check_step2 Yes solution1 Optimize Base/PTC Increase Temperature step1_low->solution1 solution2 Slow Alkyl Halide Addition Control Stoichiometry step1_side_product->solution2 step2_ok Step 2 Yield >80%? check_step2->step2_ok step2_low Incomplete Hydrolysis check_step2->step2_low No step2_side_product Carboxylic Acid Byproduct check_step2->step2_side_product step2_ok->start Yes, Re-evaluate Overall Process purification_issue Purification Loss step2_ok->purification_issue No solution3 Increase Reaction Time/Temp Check H₂O₂ Activity step2_low->solution3 solution4 Strict pH & Temp Control Use Milder Conditions step2_side_product->solution4 solution5 Use Recrystallization Optimize Chromatography purification_issue->solution5

Caption: A decision tree to troubleshoot low yields in the synthesis of Hexanamide, 2-cyano-2-methyl-.

References

  • Converting Nitriles to Amides - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Acidic Hydrolysis of Nitriles To Amides - Master Organic Chemistry. (2023, April 25). Retrieved from [Link]

  • Reactions of Nitrile Anions - Encyclopedia.pub. (2022, October 24). Retrieved from [Link]

  • Debus–Radziszewski imidazole synthesis - Wikipedia. (2023, November 29). Retrieved from [Link]

  • Debus Radzisewski Imidazole Synthesis - YouTube. (2025, February 24). Retrieved from [Link]

  • What is the best technique for amide purification? - ResearchGate. (2020, November 2). Retrieved from [Link]

  • The multicomponent Debus–Radziszewski reaction in macromolecular chemistry - Scite. (n.d.). Retrieved from [Link]

  • Metal-catalyzed enantioselective α-allylation of nitriles - Comptes Rendus de l'Académie des Sciences. (2026, February 2). Retrieved from [Link]

  • Note Selective conversion of nitriles to amides by Amberlyst A-26 supported hydroperoxide. (n.d.). Retrieved from [Link]

  • Industrial Phase-Transfer Catalysis. (n.d.). Retrieved from [Link]

  • α-Alkylation of Nitriles with Primary Alcohols by a Well-Defined Molecular Cobalt Catalyst | The Journal of Organic Chemistry - ACS Publications. (2020, November 2). Retrieved from [Link]

  • EP0040896A2 - Synthesis of amides - Google Patents. (n.d.).
  • Efficient Hydrolysis of Nitriles to Amides with Hydroperoxide Anion in Aqueous Surfactant Solutions as Reaction Medium - ResearchGate. (2017, February 8). Retrieved from [Link]

  • C-Metalated Nitriles: Electrophile-Dependent Alkylations and Acylations - PMC. (n.d.). Retrieved from [Link]

  • Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3 | Organic Letters - ACS Publications. (2008, September 23). Retrieved from [Link]

  • Nitrile to Amide - Common Conditions. (n.d.). Retrieved from [Link]

  • Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • Reactions of Nitriles - Chemistry Steps. (2024, December 5). Retrieved from [Link]

  • 20.7: Chemistry of Nitriles. (2025, January 19). Retrieved from [Link]

  • Stereodivergent Synthesis of α,α-Disubstituted α-Amino Acids via Synergistic Cu/Ir Catalysis | Journal of the American Chemical Society. (2018, January 5). Retrieved from [Link]

  • A facile and efficient protocol for the synthesis of 2-amino-3-cyano-4H-pyran derivatives at ambient temperature - Growing Science. (2014, January 30). Retrieved from [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024, February 1). Retrieved from [Link]

  • 2-Methyl-2-(pyridin-2-yl)malononitrile: a site-selective cyano transfer reagent for photocatalytic cyanation reactions - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • 2-cyanohexane - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile | Journal of the American Chemical Society - ACS Publications. (2022, June 6). Retrieved from [Link]

  • CN102584625B - Method for producing 2-cyanoacrylate - Google Patents. (n.d.).
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  • Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids | Organic Letters - ACS Publications. (2001, February 14). Retrieved from [Link]

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Optimization

Technical Support Center: Advanced Purification of 2-Cyano-2-methylhexanamide

Target Compound: Hexanamide, 2-cyano-2-methyl- (CAS: 152766-36-4) Target Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the technical support and troubleshooting center for the purificat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Hexanamide, 2-cyano-2-methyl- (CAS: 152766-36-4) Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support and troubleshooting center for the purification of 2-cyano-2-methylhexanamide. Because this compound features both a highly polar amide group and a reactive nitrile group, standard isolation techniques often result in poor yields, co-elution of impurities, or functional group degradation. This guide provides field-proven, causality-driven methodologies to achieve >99% purity for advanced drug development applications.

Process Overview & Mechanistic Workflow

Purification A Crude 2-cyano-2-methylhexanamide B Aqueous Workup (pH 5-7) Extract with EtOAc A->B Removes salts C Silica Gel Chromatography (Heptane:EtOAc Gradient) B->C Organic phase D Hot Ethanol Dissolution & Charcoal Decolorization C->D Concentrated fractions E Slow Cooling & Ice-Cold Wash D->E Hot filtration F High-Grade Product (>99%) E->F Vacuum drying

Workflow for the isolation and purification of high-grade 2-cyano-2-methylhexanamide.

Troubleshooting Guide & FAQs

Q1: Why am I seeing co-elution of unreacted nitriles with 2-cyano-2-methylhexanamide during silica gel chromatography, and how can I resolve this? Causality: The cyano group and the amide group have competing dipole moments. Unreacted precursors often have similar polarities to the target compound in highly polar solvent systems. Using a standard Hexane/Ethyl Acetate gradient often leads to co-elution because the primary amide strongly hydrogen-bonds with the silica stationary phase, causing severe band broadening and overlap. Solution & Self-Validation: Switch your non-polar phase to a Heptane/Ethyl Acetate system. Heptane has a slightly lower polarity index than hexane and provides superior resolution for cyanoacetamides, allowing clean isolation via silica gel columns (1)[1]. Validation: Run a TLC using the optimized Heptane/EtOAc system and calculate the ΔRf. A ΔRf ≥ 0.15 validates the solvent system before you commit to the preparative column.

Q2: My isolated yield after recrystallization is consistently below 60%. How can I optimize the recovery of the high-grade product? Causality: 2-cyano-2-methylhexanamide exhibits significant solubility in room-temperature alcohols. If you are washing the filtered crystals with ambient ethanol, you are actively dissolving your product back into the mother liquor. Solution & Self-Validation: Use a minimal volume of boiling 95% ethanol to dissolve the crude product, followed by a slow cooling gradient. Wash the resulting crystals strictly with ice-cold ethanol (0–5°C) to prevent product loss (2)[2]. Validation: Validate the mother liquor by evaporating a 1 mL aliquot to dryness; if the residue mass is substantial, your washing solvent is too warm.

Q3: How do I prevent the hydrolysis of the amide or nitrile functional groups during aqueous workup? Causality: Cyanoacetamides are highly sensitive to extreme pH environments, which can rapidly catalyze the hydrolysis of the nitrile into a carboxylic acid or the amide into a carboxylate salt. Solution & Self-Validation: Maintain the pH of the aqueous phase strictly between 5 and 7 during liquid-liquid extraction. Validation: Verify the integrity of the functional groups in the purified product using ATR-FTIR. You must observe a sharp C≡N stretch at ~2250 cm⁻¹ and an intact C=O amide stretch at ~1650-1690 cm⁻¹.

Standardized Experimental Protocols

Protocol A: High-Resolution Silica Gel Chromatography

This protocol is designed to remove structurally similar organic impurities prior to final polishing.

  • Preparation: Dry-load the crude 2-cyano-2-methylhexanamide onto silica gel (using a 1:3 ratio of crude mass to silica mass). This prevents the band tailing commonly associated with liquid-loading amides.

  • Equilibration: Pack the column using 100% Heptane to establish a non-polar baseline.

  • Elution: Apply a step-gradient from 90:10 Heptane:Ethyl Acetate to 75:25 Heptane:Ethyl Acetate (1)[1].

  • Monitoring: Collect fractions and monitor via TLC (UV active at 254 nm, or stain with KMnO4). Cyanoacetamide derivatives typically elute cleanly at approximately 75% ethyl acetate in hexanes/heptane (3)[3].

  • Isolation: Pool fractions containing the pure product and concentrate under reduced pressure at a maximum bath temperature of 35°C to avoid thermal degradation of the nitrile.

Protocol B: Polish Recrystallization for >99% Purity

This protocol acts as the final polishing step to exclude impurities from the crystal lattice.

  • Dissolution: Suspend the chromatographed product in a minimal volume of boiling 95% ethanol (2)[2].

  • Decolorization (Optional): If the solution is tinted yellow/brown, add 1-2% (w/w) activated decolorizing charcoal, boil for exactly 2 minutes, and perform a hot gravity filtration through a pre-warmed celite pad.

  • Crystallization: Allow the filtrate to cool slowly to room temperature over 2 hours. This slow thermodynamic cooling promotes large crystal growth, effectively excluding impurities. Transfer the flask to an ice bath (0-5°C) for 1 hour to maximize precipitation.

  • Recovery: Filter the crystals via vacuum filtration using a Buchner funnel. Wash the filter cake with 2 x 10 mL of ice-cold ethanol (0°C).

  • Drying: Dry the crystals under high vacuum (<1 mbar) at 40°C for 12 hours to remove all residual solvent trapped in the lattice.

Quantitative Data & Validation Metrics

ParameterCondition / Analytical MethodTarget / Expected ValueMechanistic Purpose
TLC Resolution (ΔRf) 70:30 Heptane:EtOAcΔRf ≥ 0.15Validates separation from unreacted precursors
Chromatography Yield 75:25 Heptane:EtOAc75 - 85%Bulk removal of organic impurities
Recrystallization Recovery Hot 95% Ethanol86 - 88%Polish step; excludes lattice impurities
Purity Validation HPLC-UV (C18, MeCN/H2O)> 99.0%Confirms API-grade standard for downstream use
Functional Integrity ATR-FTIR~2250 cm⁻¹ (C≡N)Verifies the nitrile group has not hydrolyzed

References

  • [1] Title: Enzymatic desymmetrization of prochiral dinitriles Source: University of Warsaw (uw.edu.pl) URL:

  • [2] Title: cyanoacetamide - Organic Syntheses Procedure Source: Organic Syntheses (orgsyn.org) URL:

  • [3] Title: Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides Source: ACS Combinatorial Science (acs.org) URL:

Sources

Reference Data & Comparative Studies

Validation

Strategic Application of Cyanoacetamides: A Comparative Guide to Hexanamide, 2-cyano-2-methyl- vs. Standard Analogs

An in-depth technical analysis comparing the mechanistic utility of standard cyanoacetamides against sterically hindered, quaternary variants like Hexanamide, 2-cyano-2-methyl-. Cyanoacetamides are foundational building...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing the mechanistic utility of standard cyanoacetamides against sterically hindered, quaternary variants like Hexanamide, 2-cyano-2-methyl-.

Cyanoacetamides are foundational building blocks in organic and medicinal chemistry. Traditionally, their value lies in their dual electrophilic/nucleophilic nature, driven by highly acidic α-protons. However, the introduction of α-alkylated, quaternary variants—specifically Hexanamide, 2-cyano-2-methyl- (CAS 152766-36-4) —fundamentally shifts their reactivity profile[1].

As drug development increasingly demands metabolically stable and sterically locked scaffolds, understanding the mechanistic divergence between these two classes is critical for synthetic planning.

Mechanistic Divergence: The Role of the Alpha-Carbon

The chemical behavior of cyanoacetamides is dictated by the substitution pattern at the α-carbon (C2).

Standard Cyanoacetamides (e.g., 2-Cyanoacetamide): Standard variants possess two highly acidic α-protons flanked by electron-withdrawing cyano (-CN) and amide (-CONH₂) groups. This acidity makes them premier substrates for [2]. In the presence of a weak base, they readily form active enolates that attack electrophilic carbonyls, yielding α,β-unsaturated cyanoacrylamides. This pathway is the cornerstone of numerous multicomponent reactions (MCRs) used to synthesize complex heterocycles[3].

Quaternary Cyanoacetamides (Hexanamide, 2-cyano-2-methyl-): In Hexanamide, 2-cyano-2-methyl-, the α-carbon is fully substituted with a methyl group and a butyl group, rendering it a quaternary center. Causality: The complete absence of α-protons structurally prohibits enolization. Consequently, this compound cannot undergo Knoevenagel condensations or standard MCRs. Instead, its synthetic utility lies in its steric bulk and metabolic stability. By locking the α-position, it prevents in vivo oxidation and racemization, serving as a robust pharmacophore where the cyano and amide groups can be orthogonally functionalized (e.g., reduced to diamines or hydrolyzed to malonamides) without the risk of unwanted α-deprotonation.

Reactivity cluster_0 Standard Cyanoacetamide (e.g., 2-Cyanoacetamide) cluster_1 Quaternary Cyanoacetamide (2-Cyano-2-methylhexanamide) A Acidic α-Protons Present B Knoevenagel Condensation (Aldehydes/Ketones) A->B Base catalyst C Multicomponent Reactions (Heterocycles) A->C MCR conditions D Quaternary α-Carbon (No α-Protons) E Metabolically Stable Scaffolds D->E Blocks enolization F Orthogonal Functionalization (-CN, -CONH2) D->F Reduction/Hydrolysis

Divergent reactivity pathways based on α-carbon substitution in cyanoacetamides.

Comparative Performance Data

The following table summarizes the structural and functional differences across common cyanoacetamide derivatives, highlighting how α-substitution dictates synthetic application.

CompoundCAS Numberα-Proton StatusKnoevenagel ReactivityPrimary Synthetic UtilityMetabolic Stability (α-position)
2-Cyanoacetamide 107-91-52 Acidic ProtonsExtremely HighMCRs, Heterocycle SynthesisLow (Prone to oxidation)
N-Methylcyanoacetamide 7404-53-72 Acidic ProtonsHighSubstituted HeterocyclesLow
Bis(α-cyanoacetamides) VariesMultipleVery HighMacrocyclic SystemsLow
Hexanamide, 2-cyano-2-methyl- 152766-36-40 (Quaternary)None (Blocked) Rigid Scaffolds, Diamine PrecursorsHigh (Sterically shielded)

Experimental Methodologies

To demonstrate the practical implications of these structural differences, the following self-validating protocols outline the distinct workflows required for standard versus quaternary cyanoacetamides.

This protocol exploits the active methylene group of standard cyanoacetamides to form carbon-carbon double bonds[4].

  • Solubilization: Suspend 6-nitroveratraldehyde (1.0 eq) in absolute methanol (0.5 M concentration). Add 2-cyanoacetamide (1.1 eq).

  • Catalysis: Add a catalytic amount of piperidine (approx. 10 drops per 25 mmol scale). Causality: Piperidine acts as a weak base to abstract the acidic α-proton, generating the reactive enolate.

  • Condensation: Heat the mixture to reflux for 2 hours. The initially difficult-to-stir slurry will homogenize as the reaction proceeds.

  • Self-Validation (TLC): Monitor via TLC (Ethyl Acetate with a drop of glacial acetic acid to prevent tailing). The disappearance of the aldehyde spot confirms enolate attack and subsequent dehydration.

  • Isolation: Cool the flask in an ice bath for 30 minutes. Causality: The highly conjugated α,β-unsaturated product has significantly lower solubility in cold alcohol than the starting materials, driving self-purification via precipitation.

  • Filtration: Filter the intense-yellow crystals with suction, wash with cold 2-propanol, and dry under vacuum.

Workflow Step1 1. Solubilize Reagents (Cyanoacetamide + Aldehyde in MeOH) Step2 2. Add Base Catalyst (Piperidine) Step1->Step2 Step3 3. Heat to Reflux (2 hours, monitor via TLC) Step2->Step3 Step4 4. Cool & Precipitate (Ice bath for 30 mins) Step3->Step4 Step5 5. Vacuum Filtration (Wash with cold 2-Propanol) Step4->Step5

Standard workflow for Knoevenagel condensation utilizing active α-protons.

Because Knoevenagel condensation is impossible, this protocol focuses on utilizing the compound as a precursor for sterically hindered 1,3-diamines.

  • Preparation: Dissolve Hexanamide, 2-cyano-2-methyl- (1.0 eq) in anhydrous THF under an inert argon atmosphere.

  • Reduction: Slowly add Borane-THF complex (BH₃·THF, 2.5 eq) at 0°C. Causality: The quaternary α-carbon prevents any base-catalyzed enolization or side-reactions at the α-position, forcing the reducing agent to selectively attack the electrophilic cyano carbon.

  • Heating: Reflux the mixture for 12 hours to ensure complete reduction of the nitrile to a primary amine.

  • Quenching: Carefully quench the reaction with slow addition of methanol, followed by 1M HCl to break the boron-amine complex.

  • Self-Validation (IR Spectroscopy): Analyze the crude product via FT-IR. The reaction is validated by the complete disappearance of the sharp, distinct -C≡N stretch at ~2250 cm⁻¹ and the emergence of a broad N-H stretch region at ~3300-3400 cm⁻¹.

  • Purification: Basify the aqueous layer with NaOH and extract with dichloromethane to isolate the sterically hindered amine scaffold.

References

  • ACS Combinatorial Science. Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide: 2-Cyano-2-methylhexanamide

As a drug development professional or laboratory scientist, handling bifunctional organic molecules like 2-cyano-2-methylhexanamide requires a nuanced understanding of chemical reactivity. This compound contains both a n...

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Author: BenchChem Technical Support Team. Date: April 2026

As a drug development professional or laboratory scientist, handling bifunctional organic molecules like 2-cyano-2-methylhexanamide requires a nuanced understanding of chemical reactivity. This compound contains both a nitrile (-C≡N) and an amide (-CONH2) group. Improper disposal can lead to the generation of toxic nitrogen oxides (NOx) or the accidental release of hydrogen cyanide (HCN) gas under specific conditions[1][2].

This guide provides field-proven, self-validating protocols for the safe handling, spill mitigation, and chemical deactivation of 2-cyano-2-methylhexanamide, ensuring your laboratory exceeds standard EPA and RCRA compliance metrics.

Chemical Profile & Risk Assessment

Before executing any disposal protocol, it is critical to understand the quantitative and structural parameters of the waste material.

PropertyValueOperational Implication
Chemical Name Hexanamide, 2-cyano-2-methyl-Bifunctional reactivity (Nitrile + Amide).
CAS Number 152766-36-4[3]Must be explicitly listed on all hazardous waste manifests.
Molecular Formula C8H14N2O[3]High nitrogen content dictates specific incineration needs.
Primary Hazards Toxic combustion products (NOx, CO)[2]Cannot be burned in standard trash; requires NOx scrubbers.
Incompatibilities Strong acids, strong oxidizers[2]Segregate from acidic waste streams to prevent violent reactions.

Causality-Driven Spill Management

When a spill occurs, immediate containment is necessary. The choice of materials used in the cleanup is dictated by the endothermic nature of the cyano group[2][4].

Required Spill Kit Components
Equipment CategorySpecification / MaterialCausal Justification
Gloves Heavy-duty Nitrile or ButylPrevents dermal absorption; organic nitriles can permeate thin latex[4].
Absorbent Vermiculite or Spill PillowsInert and non-combustible; prevents exothermic reactions associated with paper[5].
Decontaminant Alkaline HypochloriteOxidizes residual reactive cyano groups into benign cyanate[4].
Standard Operating Procedure: Spill Response
  • Isolate & Ventilate: Evacuate non-essential personnel. Ensure the fume hood or room ventilation is operating at maximum capacity to clear potential vapor accumulation.

  • Containment (Causality Check): Surround the spill with an inert absorbent like vermiculite[5]. Do not use combustible materials (e.g., paper towels), as endothermic nitrile compounds can be reactive and thermodynamically unstable under certain initiation circumstances[2].

  • Absorption: Apply the absorbent from the outer edge to the center. This prevents the spill footprint from expanding[5].

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a compatible, sealable high-density polyethylene (HDPE) hazardous waste container.

  • Decontamination (Self-Validating Step): Wash the spill area with a dilute alkaline hypochlorite solution to neutralize microscopic residues[4]. Validate the decontamination by swabbing the area with a commercial cyanide/nitrile test strip; a negative result confirms the area is safe for normal operations.

Chemical Deactivation & Disposal Pathways

For bulk waste, commercial incineration is the only viable route. However, for small-scale laboratory residues (<100g), chemical deactivation via oxidation is a highly effective, self-validating method to render the nitrile group innocuous[1].

NitrileDisposal A 2-Cyano-2-methylhexanamide (CAS: 152766-36-4) B Scale Assessment A->B C Lab-Scale Deactivation (NaOCl Addition) B->C Residues / <100g D Commercial Incineration (RCRA Facility) B->D Bulk Waste E Cyanate Intermediate (CNO-) C->E Oxidation G High-Temp Combustion + NOx Scrubbing D->G >1000°C F Ammonia + Bicarbonate (Aqueous Waste) E->F Hydrolysis

Disposal and deactivation pathways for 2-cyano-2-methylhexanamide.

Standard Operating Procedure: Small-Scale Chemical Deactivation

This protocol utilizes the well-documented oxidation of nitriles to cyanates, followed by hydrolysis[1].

  • Preparation: Conduct all steps inside a certified fume hood. Ensure you are wearing the PPE outlined in Section 2.

  • Solubilization: Dissolve the residual 2-cyano-2-methylhexanamide in a compatible, non-reactive solvent (e.g., a small volume of ethanol) to ensure homogeneous reactivity.

  • Oxidation (Causality Check): Slowly add an excess of aqueous sodium hypochlorite (NaOCl, standard commercial bleach, ~5-12%) while stirring constantly[1]. Why NaOCl? The hypochlorite oxidizes the reactive cyano group to a cyanate intermediate (CNO-). The slow addition prevents rapid exothermic heat buildup.

  • Hydrolysis: Allow the mixture to stir at room temperature for 2 to 4 hours. Why the dwell time? This ensures the cyanate intermediate fully hydrolyzes into ammonia (NH3) and bicarbonate (HCO3-), rendering the molecule non-toxic[1].

  • Validation & Disposal:

    • Self-Validating System: Before declaring the deactivation complete, test the solution using a nitrile/cyanide test strip. A negative reading confirms total oxidation.

    • Check the pH. Once confirmed safe and neutralized, the resulting aqueous mixture can typically be disposed of through standard hazardous aqueous waste streams (subject to local EHS approval), clearly labeled as "Deactivated Nitrile Aqueous Waste"[6].

Bulk Disposal: Commercial Incineration

For quantities exceeding 100g, chemical deactivation becomes logistically impractical and thermally hazardous. Bulk 2-cyano-2-methylhexanamide must be packaged in sealed, compatible containers and transferred to a licensed hazardous waste facility. Ensure the facility utilizes high-temperature incineration equipped with specific NOx scrubbers, as the combustion of this nitrogen-rich amide/nitrile will emit poisonous nitrogen oxide fumes[2].

References

  • [3] Title: CAS:152766-36-4_爱化学 Source: ichemistry.cn URL:

  • [5] Title: Spill Kits and Spill Clean Up Procedures - Environmental Health & Safety Source: gatech.edu URL:

  • [4] Title: Acetonitrile Safety Data Sheet Source: novachem.com.au URL:

  • [1] Title: Product Class 5: Nitriles Source: thieme-connect.de URL:

  • [2] Title: 3-Pentenenitrile Safety Data Sheet Source: scbt.com URL:

  • [6] Title: Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains Source: bsu.edu URL:

Sources

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